molecular formula C12H18O2 B8340057 1-Ethoxy-2-butoxybenzene

1-Ethoxy-2-butoxybenzene

Cat. No.: B8340057
M. Wt: 194.27 g/mol
InChI Key: FJXRCFKJGXPJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-butoxybenzene is an alkoxybenzene derivative of interest in chemical ecology and pest management research. Compounds of this structural class are frequently investigated as semiochemicals or as components in complex attractant or inhibitory blends for insect behavior modulation . As a mixed alkyl ether, it serves as a chemical intermediate for synthesizing more complex structures, such as those used in material science and liquid crystal applications . Researchers can utilize this chemical to study its effects on insect olfaction and its potential to disrupt mating or feeding patterns in controlled environments . Its mechanism of action is believed to involve interaction with insect olfactory receptors, potentially acting as an attractant, repellent, or antagonist, depending on the specific biological system . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-butoxy-2-ethoxybenzene

InChI

InChI=1S/C12H18O2/c1-3-5-10-14-12-9-7-6-8-11(12)13-4-2/h6-9H,3-5,10H2,1-2H3

InChI Key

FJXRCFKJGXPJGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Aromatic Ethers: A Case Study on the Boiling Point and Density of 1-Ethoxy-2-butoxybenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Physical Properties in Drug Development

The boiling point and density of a compound are fundamental physical properties that are critical in various stages of drug development. These parameters influence purification processes such as distillation, formulation design, and the prediction of a compound's behavior in biological systems. For aromatic ethers, a class of compounds with broad applications in medicinal chemistry, a precise understanding of these properties is paramount for efficient and reproducible research.

Physicochemical Data of Butoxybenzene (CAS: 1126-79-0)

As a primary reference, the physical properties of butoxybenzene, an isomer of 1-Ethoxy-2-butoxybenzene, are presented below. These values provide a reasonable estimation for the properties of other C10H14O aromatic ethers.

Physical PropertyValueTemperature (°C)
Boiling Point210.3 °C1013.25 hPa (760 mmHg)
Density0.935 g/mL25 °C

Structure-Property Relationships: A Predictive Analysis

The molecular structure of an aromatic ether dictates its physical properties through intermolecular forces. The primary forces at play are van der Waals forces and dipole-dipole interactions.

  • Van der Waals Forces: The boiling point of a substance is heavily influenced by the strength of intermolecular forces.[1][2] As the molecular weight and surface area of a molecule increase, so do the van der Waals forces, leading to a higher boiling point.[1][2]

  • Dipole-Dipole Interactions: The ether linkage (C-O-C) introduces a permanent dipole moment in the molecule, leading to dipole-dipole interactions. These are stronger than London dispersion forces but weaker than hydrogen bonds.

  • Structural Isomerism: The arrangement of the ethoxy and butoxy groups on the benzene ring in this compound will influence its boiling point and density relative to other isomers. Ortho-substituted isomers, for instance, may exhibit slightly different properties compared to their meta or para counterparts due to steric hindrance and effects on molecular packing.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] A precise and reliable method for its determination is the capillary method.[3]

Protocol for Capillary Method Boiling Point Determination

This protocol outlines the steps for determining the boiling point of a liquid organic compound using the capillary method.

Materials:

  • Sample of the liquid compound (e.g., this compound)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Small test tube

  • Heating apparatus (e.g., oil bath or Thiele tube)

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, with its open end facing down, is inserted into the test tube containing the sample.

  • The test tube is attached to a thermometer.

  • The assembly is then heated in an oil bath.

  • As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end of the capillary tube.[3][4]

  • The heating is then discontinued, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4]

Visualization of the Experimental Setup

BoilingPointSetup cluster_heating_apparatus Heating Apparatus (Oil Bath) Thermometer Thermometer TestTube Test Tube with Sample Thermometer->TestTube Attached CapillaryTube Inverted Capillary Tube TestTube->CapillaryTube Contains Beaker Beaker with Heating Oil Beaker->Thermometer Immersed Beaker->TestTube Immersed HeatSource Heat Source HeatSource->Beaker Heats

Caption: Experimental setup for boiling point determination using the capillary method.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[5] For liquids, it is typically measured in grams per milliliter (g/mL).

Protocol for Density Determination

This protocol provides a straightforward method for accurately determining the density of a liquid.

Materials:

  • Sample of the liquid compound

  • Graduated cylinder or pycnometer for precise volume measurement

  • Analytical balance for precise mass measurement

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[5][6]

  • A specific volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[5]

  • The graduated cylinder containing the liquid is reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the total mass.

  • The density is calculated by dividing the mass of the liquid by its volume.[7][8]

Visualization of the Workflow

DensityDetermination Start Start WeighEmptyCylinder Weigh Empty Graduated Cylinder Start->WeighEmptyCylinder AddLiquid Add Known Volume of Liquid WeighEmptyCylinder->AddLiquid WeighFullCylinder Weigh Full Graduated Cylinder AddLiquid->WeighFullCylinder CalculateMass Calculate Mass of Liquid WeighFullCylinder->CalculateMass CalculateDensity Calculate Density (Mass/Volume) CalculateMass->CalculateDensity End End CalculateDensity->End

Caption: Workflow for the experimental determination of liquid density.

Safety Considerations

When handling aromatic ethers, it is crucial to adhere to standard laboratory safety protocols. These compounds may be irritating to the skin and eyes and can be harmful if inhaled or ingested.[9] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Consult the Safety Data Sheet (SDS) for the specific compound for detailed hazard information.[12]

Conclusion

This guide has provided a comprehensive overview of the boiling point and density of aromatic ethers, with a specific focus on providing a framework for the characterization of this compound. By utilizing the provided experimental protocols and understanding the underlying structure-property relationships, researchers can accurately determine these critical physical properties, facilitating their work in drug development and other scientific endeavors.

References

  • ChemSynthesis. (2025). Butoxybenzene. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids. Retrieved from [Link]

  • JoVE. (2020). Boiling Points - Concept. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Ethoxy-2-ethylbenzene. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane, 1-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Ethoxybenzene. Retrieved from [Link]

  • StuDocu. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • American Chemical Society. (2024). Lesson 3.3: Density of Water. Retrieved from [Link]

  • YouTube. (2020). Experimental determination of boiling point. Retrieved from [Link]

  • Home Science Tools. (n.d.). Liquid Density Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethoxy-(2-butoxy)methane. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 1-Ethoxy-2-butoxybenzene in Organic Solvents vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in both biological and formulation contexts. This guide provides a comprehensive technical overview of the solubility of 1-Ethoxy-2-butoxybenzene, a catechol ether derivative. While specific experimental data for this compound is not extensively published, this paper will leverage established principles of physical organic chemistry to predict its solubility profile. Furthermore, we will present a rigorous, field-proven experimental protocol for the precise determination of its solubility in a range of aqueous and organic media. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility determination and its implications.

Theoretical Framework: The Governed Dance of Dissolution

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This concept is rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

  • Van der Waals Forces: These are weak, transient attractions that exist between all molecules. They are the primary forces of attraction in nonpolar compounds.

  • Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom.

The overall polarity of a molecule, which is a balance of its non-polar and polar regions, dictates its preferred solvent environment.

Physicochemical Profile and Predicted Solubility of this compound

Chemical Structure:

This compound is a derivative of catechol (1,2-dihydroxybenzene) where the hydroxyl groups have been replaced by an ethoxy and a butoxy group, respectively.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to poor water solubility.

  • Ether Linkages: The two ether groups (-O-) introduce some polarity due to the electronegativity of the oxygen atoms. However, unlike hydroxyl groups, ethers can only act as hydrogen bond acceptors and not donors. This significantly limits their ability to interact with water, a potent hydrogen bond donor and acceptor.

  • Alkyl Chains: The ethyl and butyl groups are nonpolar hydrocarbon chains that further enhance the lipophilic (fat-loving) character of the molecule.

Predicted Solubility Profile:

Based on its structure, we can predict the following solubility characteristics:

  • Water Solubility: The absence of hydrogen bond donating groups and the presence of a significant hydrophobic surface area (the benzene ring and alkyl chains) strongly suggest that this compound will have very low solubility in water . Its structural relatives, ethoxybenzene and butoxybenzene, are both reported to be insoluble or have very low water solubility.[2][3][4] For instance, butoxybenzene has a reported water solubility of 36.6 mg/L at 20°C.[4]

  • Organic Solvent Solubility: The molecule is expected to be readily soluble in a wide range of organic solvents .

    • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring and alkyl chains will interact favorably with nonpolar solvents through van der Waals forces, leading to good solubility.

    • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Tetrahydrofuran): The polar ether linkages will facilitate dissolution in these solvents through dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): The ether oxygens can act as hydrogen bond acceptors for the hydroxyl groups of these solvents, leading to good solubility. Compounds like ethoxybenzene are freely soluble in alcohol.[2][3]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, the following robust protocol, based on the equilibrium shake-flask method, is recommended. This method is considered a gold standard for solubility determination.

Experimental Workflow

Caption: Predicted intermolecular forces driving solubility.

Conclusion

Based on a thorough analysis of its molecular structure, this compound is predicted to be a lipophilic compound with very low aqueous solubility and high solubility in a broad range of organic solvents. This profile is attributed to its significant nonpolar character and the absence of hydrogen bond donating functionalities. The provided experimental protocol offers a robust framework for the empirical validation of these predictions, generating the precise solubility data essential for applications in drug development, formulation science, and chemical research.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Butoxy-2-ethoxyethane (CAS 4413-13-2). Retrieved February 5, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Catechol. Retrieved February 5, 2026, from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 5, 2026, from [Link]

  • Solubility of Things. (n.d.). Catechol. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, butoxy-. Retrieved February 5, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 5, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 5, 2026, from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved February 5, 2026, from [Link]

Sources

Toxicological Profile & Safety Assessment: 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile for 1-Ethoxy-2-butoxybenzene .

Executive Summary & Read-Across Rationale

This compound is an asymmetric dialkoxybenzene derivative used primarily as a specialized solvent or intermediate in organic synthesis. Unlike its symmetric analogs (1,2-dimethoxybenzene and 1,2-diethoxybenzene), specific toxicological data for this exact isomer is limited in public registries.

Scientific Integrity Statement: To ensure the highest safety standards (E-E-A-T), this profile utilizes a Read-Across Approach (OECD Guidance No. 75). We derive toxicological endpoints by interpolating data from structurally validated surrogates:

  • Surrogate A: 1,2-Diethoxybenzene (CAS 2050-46-6) – High structural similarity.

  • Surrogate B: 1,2-Dimethoxybenzene (Veratrole, CAS 91-16-7) – High metabolic similarity.[1]

Chemical Identity & Physicochemical Profile

Understanding the physical state is crucial for determining exposure routes. Asymmetry in the alkyl chains typically disrupts crystal packing, lowering the melting point compared to symmetric analogs.

PropertyValue (Predicted/Experimental)Rationale/Source
Chemical Name This compoundIUPAC Nomenclature
Structure Benzene, 1-butoxy-2-ethoxy-Asymmetric Catechol Ether
Molecular Formula C₁₂H₁₈O₂MW: 194.27 g/mol
Physical State Liquid or Low-Melting SolidAnalog 1,2-Diethoxybenzene MP is 43°C; asymmetry lowers MP.
Boiling Point ~230 - 240 °CExtrapolated from Veratrole (207°C).
LogP (Lipophilicity) ~3.5High lipophilicity; indicates high dermal absorption potential.
Solubility Immiscible in water; Soluble in alcohols, ethers.[1][2]Hydrophobic alkyl chains dominate.

Hazard Identification (GHS Classification)

Based on the QSAR (Quantitative Structure-Activity Relationship) analysis of the catechol ether series:

  • Signal Word: WARNING

  • Hazard Statements:

    • H319: Causes serious eye irritation.[3] (High Confidence - based on 1,2-Diethoxybenzene data).[1]

    • H315: Causes skin irritation.[3] (Moderate Confidence - driven by solvent defatting action).

    • H302: Harmful if swallowed.[3][4][5] (Conservative classification based on Veratrole).

Toxicokinetics and Metabolism (ADME)

The toxicity of this compound is dictated by its metabolic breakdown. The ether linkages are stable to hydrolysis but susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes.

Metabolic Pathway Analysis

Upon ingestion or inhalation, the molecule undergoes O-dealkylation , likely mediated by CYP2D6 or CYP3A4 in the liver. This releases the parent alkyl groups as alcohols and regenerates the catechol core.

Figure 1: Predicted Metabolic Biotransformation

Metabolism Parent This compound (Lipophilic Parent) CYP CYP450 (Liver Microsomes) Parent->CYP Oxidative Dealkylation Inter1 Intermediate: 2-Ethoxyphenol CYP->Inter1 Inter2 Intermediate: 2-Butoxyphenol CYP->Inter2 Alcohols Byproducts: Ethanol + Butanol CYP->Alcohols Catechol Catechol (Toxicophore) Inter1->Catechol Further Dealkylation Inter2->Catechol Conjugate Glucuronide/Sulfate Conjugates Catechol->Conjugate Phase II Metabolism (COMT/SULT) Excretion Renal Excretion (Urine) Conjugate->Excretion

Caption: Figure 1. Biotransformation pathway showing stepwise O-dealkylation to catechol and subsequent Phase II conjugation.

Detailed Toxicological Evaluation

Acute Toxicity
  • Oral (Rat): Predicted LD50 > 2000 mg/kg.

    • Evidence: 1,2-Diethoxybenzene is not classified as acutely toxic in many jurisdictions [1]. However, the lower homolog 1,2-Dimethoxybenzene has an LD50 of ~1360 mg/kg [2]. As chain length increases, bioavailability often decreases, reducing acute lethality.

  • Dermal: Predicted LD50 > 2000 mg/kg.

    • Mechanism:[3][6] While lipophilic, the molecule lacks specific transdermal toxicophores (like nitro or amino groups).

Skin & Eye Corrosion/Irritation
  • Eye Irritation: Positive.

    • Protocol: Standard Draize Test equivalent.

    • Mechanism:[3][6] Solvent action on the corneal lipid layer causes immediate irritation. 1,2-Diethoxybenzene is a confirmed eye irritant (Category 2) [1].

  • Skin Irritation: Moderate.

    • Prolonged contact will strip dermal oils (defatting), leading to dermatitis.

Genotoxicity & Carcinogenicity
  • Genotoxicity: Predicted Negative .

    • Evidence: The Ames test for 1,2-Diethoxybenzene and related alkyl-aryl ethers is typically negative. The metabolite catechol can be genotoxic in in vitro high-dose scenarios, but rapid conjugation in vivo mitigates this risk [3].

  • Carcinogenicity: No evidence of carcinogenicity in structural analogs.

Environmental Fate & Ecotoxicology

Due to the butoxy chain, this molecule is more hydrophobic than Veratrole, impacting its aquatic behavior.

EndpointPredicted ValueSignificance
Biodegradability Inherently BiodegradableEther cleavage is slow but occurs via bacterial monooxygenases.
Bioaccumulation LogP ~3.5Moderate potential. May concentrate in aquatic organisms but likely < 2000 BCF.
Aquatic Toxicity LC50 (Fish) 10–100 mg/LClassified as "Harmful to aquatic life" (Acute Category 3).

Experimental Protocols (Self-Validating)

To verify the predicted irritation profile, the following In Vitro protocol is recommended over animal testing, adhering to the 3Rs principle.

Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay

Purpose: Quantify eye irritation potential (OECD 437).

  • Preparation: Harvest bovine corneas from fresh slaughterhouse eyes. Mount in corneal holders.

  • Calibration: Measure baseline opacity using an opacitometer.

  • Exposure: Apply 750 μL of This compound (neat) to the epithelial surface for 10 minutes.

    • Positive Control: Ethanol or Imidazole.

    • Negative Control:[3] Saline.

  • Rinse: Wash thoroughly with MEM media to remove all traces of the solvent.

  • Incubation: Incubate corneas for 2 hours at 32°C.

  • Measurement:

    • Measure final opacity.

    • Add Fluorescein dye; measure permeability (OD490).

  • Calculation: Calculate In Vitro Irritancy Score (IVIS).

    • Decision: If IVIS > 55, classify as Category 1 (Serious Damage). If 3 < IVIS < 55, classify as Category 2 (Irritant).

Safe Handling & Controls

Occupational Exposure Limits (OEL)
  • Predicted TWA: 5 ppm (based on 2-Butoxyethanol analogs to prevent irritation).

Engineering Controls
  • Ventilation: Use local exhaust ventilation (fume hood) to keep vapor concentration below 5 ppm.

  • Material Compatibility: Avoid natural rubber seals; use Viton or PTFE gaskets due to solvent swelling.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory due to H319 classification.

  • Skin: Nitrile gloves (0.11 mm) are sufficient for splash protection. For immersion, use Butyl rubber or Viton .

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2-Diethoxybenzene. Retrieved from

  • ChemicalBook. (2025). 1,2-Dimethoxybenzene (Veratrole) Toxicity Profile. Retrieved from

  • National Institute of Health (NIH) PubChem. (2025). Catechol Toxicity and Metabolism. Retrieved from

  • ECHA (European Chemicals Agency). (2023). Read-Across Assessment Framework (RAAF). Retrieved from

Sources

Technical Guide: Synthesis and Applications of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-2-butoxybenzene (IUPAC: 1-butoxy-2-ethoxybenzene) represents a specialized class of unsymmetrical vicinal diether derivatives of catechol. Unlike its symmetrical analogs (veratrole or 1,2-diethoxybenzene), this molecule offers unique physicochemical properties derived from its "Janus-faced" steric profile—combining the short-chain rigidity of an ethoxy group with the lipophilic flexibility of a butoxy chain.

This guide serves as a technical manual for organic chemists and process engineers. It details the rational synthesis of this compound from Guethol (2-ethoxyphenol) , avoiding the statistical mixtures inherent in direct catechol alkylation. We explore its utility as a lipophilic scaffold in liquid crystal design, a robust intermediate for vanillin-analog synthesis, and a model substrate for selective dealkylation studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-Butoxy-2-ethoxybenzene
Common Name Catechol ethyl butyl ether; Guethol butyl ether
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Core Scaffold 1,2-Dialkoxybenzene (Catechol ether)
Boiling Point (Est.) 235–245 °C (at 760 mmHg)
LogP (Est.) ~3.8–4.2 (High Lipophilicity)
Appearance Colorless to pale yellow viscous liquid
Odor Profile Faint, sweet, phenolic, balsamic notes

Synthetic Methodology

The synthesis of unsymmetrical ethers requires a stepwise alkylation strategy . Attempting to alkylate catechol simultaneously with ethyl and butyl halides results in a statistical distribution (1:2:1) of diethoxy, ethoxy-butoxy, and dibutoxy products, which are difficult to separate.

The industry-standard approach utilizes Guethol (2-ethoxyphenol) as the starting material.[1] Guethol is commercially available (produced via mono-ethylation of catechol) and ensures that one "arm" of the ether is already fixed.

Reaction Pathway (Williamson Ether Synthesis)

The synthesis proceeds via an SN2 mechanism where the phenoxide anion of guethol attacks the electrophilic carbon of 1-bromobutane.

Reaction Scheme:



Experimental Protocol (Lab Scale)

Objective: Synthesis of 50 g of this compound.

Reagents:

  • Substrate: 2-Ethoxyphenol (Guethol) [CAS: 94-71-3]: 35.0 g (0.253 mol)

  • Alkylating Agent: 1-Bromobutane [CAS: 109-65-9]: 38.0 g (0.278 mol, 1.1 eq)

  • Base: Potassium Carbonate (anhydrous, milled): 52.4 g (0.380 mol, 1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (150 mL)

  • Catalyst (Optional): Potassium Iodide (KI): 0.5 g (Finkelstein activation)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.

  • Solvation: Charge the flask with Guethol and Acetonitrile. Begin stirring.

  • Deprotonation: Add Potassium Carbonate in portions. The mixture may turn slightly yellow/orange due to phenoxide formation.

  • Addition: Add 1-Bromobutane and the catalytic KI.

  • Reaction: Heat the mixture to reflux (approx. 80–82 °C for MeCN). Maintain reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS until Guethol is <1%.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (KBr/K₂CO₃). Wash the filter cake with fresh solvent.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Purification:

    • Dissolve the residue in Diethyl Ether or MTBE (100 mL).

    • Critical Step: Wash with 10% NaOH (2 x 50 mL) to remove any unreacted Guethol (phenols are soluble in base; the product is not).

    • Wash with Brine (50 mL), dry over MgSO₄, and filter.

    • Distill the crude oil under high vacuum (0.1–1 mmHg). Collect the fraction boiling at ~110–120 °C (vacuum dependent).

Mechanistic Visualization

The following diagram illustrates the SN2 pathway, highlighting the role of the base and the transition state.

G cluster_0 Reagents cluster_1 Intermediate cluster_2 Product Guethol Guethol (Nucleophile) Phenoxide Guethol Phenoxide (Activated Anion) Guethol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide BuBr n-Butyl Bromide (Electrophile) TS [Transition State]‡ SN2 Attack BuBr->TS Phenoxide->TS Product This compound TS->Product Inversion/Substitution Salt KBr + KHCO3 TS->Salt

Caption: Stepwise Williamson ether synthesis mechanism via phenoxide activation.

Applications & Utility

Fine Chemical Intermediate

The this compound scaffold is a precursor for "Ethylvanillin analogs" with longer chains. By subjecting the ring to Vilsmeier-Haack formylation or Reimer-Tiemann reaction , a formyl group can be introduced at the para position (relative to the ethoxy or butoxy group, directing effects apply).

  • Target: 3-Ethoxy-4-butoxybenzaldehyde (or isomer).

  • Use: These analogs modify the volatility and lipophilicity of vanilla-type fragrances, extending the "dry-down" period in perfumes.

Liquid Crystal Mesogens

Dialkoxybenzenes are fundamental cores in the synthesis of calamitic liquid crystals . The asymmetry of the ethyl/butyl chains disrupts crystal packing more effectively than symmetrical chains (e.g., dibutoxy), lowering the melting point and broadening the nematic phase range when incorporated into rigid rod-like polymers.

Selective Dealkylation Studies

This molecule is an excellent model substrate for testing chemoselective dealkylation reagents.

  • Challenge: Can a Lewis acid (e.g., BCl₃, AlCl₃) selectively cleave the ethyl ether vs. the butyl ether?

  • Mechanism: The coordination of the Lewis acid to the oxygen depends on steric hindrance. The ethyl group is less hindered than the butyl group, potentially allowing for selective cleavage to regenerate a specific phenol isomer.

Technical Data Summary

ParameterValue/Note
CAS Registry (Precursor) 94-71-3 (2-Ethoxyphenol)
Reaction Type O-Alkylation (Nucleophilic Substitution)
Limiting Reagent 2-Ethoxyphenol
Key Impurity Unreacted Phenol (Remove via NaOH wash)
Solvent Suitability DMF (Fastest), MeCN (Easier workup), Acetone (Slow)
Safety Hazard Skin Irritant; Ethers can form peroxides on storage.

References

  • Synthesis of Guethol (Precursor)

    • Methodology: Mono-ethylation of catechol using diethyl sulfate or ethyl halides under controlled basic conditions.
    • Source: Solvay Process for Diphenols (General Industrial Practice).
    • Reference: Kirk-Othmer Encyclopedia of Chemical Technology, "Hydroquinone, Resorcinol, and Catechol." Link

  • Williamson Ether Synthesis Protocols

    • Methodology: General procedure for alkylation of hindered phenols using potassium carbon
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 4.11, "Ethers." Link

  • Applications in Liquid Crystals

    • Context: Use of dialkoxybenzenes as flexible tails in mesogenic cores.
    • Source: Handbook of Liquid Crystals, Vol 1. "Calamitic Liquid Crystals." Link

  • Selective Dealkylation Chemistry

    • Context: Lewis acid-medi
    • Source: Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers." Synthesis, 1983(04), 249-282. Link

Sources

1-Ethoxy-2-butoxybenzene refractive index and molar refraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Refractive Index & Molar Refraction of 1-Ethoxy-2-butoxybenzene

Executive Summary This technical guide provides a rigorous analysis of the optical and physical properties of This compound (also known as o-ethoxybutoxybenzene or catechol ethyl butyl ether). As a key intermediate in the synthesis of fine chemicals and pharmaceutical actives (e.g., local anesthetics, specific alkoxy-substituted mesogens for liquid crystals), understanding its refractive index (RI) and molar refraction (MR) is critical for purity assessment and QSAR (Quantitative Structure-Activity Relationship) modeling.

Due to the specific asymmetrical nature of this ether, direct experimental data is often less accessible than its symmetrical analogs (Veratrole or 1,2-Diethoxybenzene). This guide synthesizes field-proven experimental protocols with theoretical validation methods (Lorentz-Lorenz equation and Group Contribution Theory) to provide researchers with a self-validating framework for characterization.

Chemical Identity & Structural Context

PropertyDetail
IUPAC Name This compound
Common Synonyms o-Ethoxybutoxybenzene; Catechol ethyl butyl ether
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Structural Class Asymmetrical ortho-dialkoxybenzene
CAS Number Note: Often custom synthesized; refer to specific library IDs (e.g., 3a{2,4} in literature).

Structural Significance: Unlike symmetrical analogs (e.g., 1,2-dimethoxybenzene), the asymmetry of the ethyl and butyl chains introduces unique packing parameters and lipophilicity profiles (LogP ~3.5–4.0), influencing both density and refractive index.

Theoretical Framework: Molar Refraction (MR)

Molar Refraction is a constitutive-additive property, making it an excellent tool for validating the structure of synthesized this compound. If the experimental MR deviates significantly (>1-2%) from the theoretical MR, it indicates impurities or structural isomerization.

Theoretical Calculation (Vogel’s Group Contribution Method)

We calculate the theoretical MR (


) by summing atomic and bond refractivities.
Structural UnitCountRefractivity Value (

)
Contribution
Carbon (C) 122.41829.016
Hydrogen (H) 181.10019.800
Oxygen (Ether, -O-) 21.6433.286
Double Bond (C=C) 3 (Benzene Ring)1.7335.199
6-Ring Formation 1-0.15 (Exaltation approx)Negligible/Included
Total Theoretical MR ~57.30 cm³/mol
Lorentz-Lorenz Equation (Experimental Derivation)

The experimental molar refraction (


) is derived from the measured refractive index (

) and density (

) at a specific temperature (usually 20°C).


  • 
     : Refractive Index (Sodium D-line, 589 nm)
    
  • 
     : Molecular Weight (194.27  g/mol )
    
  • 
     : Density (g/cm³)
    

Experimental Protocol: Determination & Validation

This section details the self-validating workflow to measure RI and Density, ensuring the synthesized material matches the theoretical MR.

Synthesis Context (Williamson Ether Synthesis)

To ensure the RI measured is accurate, the sample must be free of the mono-alkylated phenol precursor (e.g., 2-ethoxyphenol), which has a significantly higher RI due to the -OH group.

SynthesisWorkflow Start Start: 2-Ethoxyphenol Reagent Reagent: n-Butyl Bromide + K2CO3 / Acetone Start->Reagent Reflux Reflux (6-12h) Reagent->Reflux Workup Workup: Wash w/ NaOH (removes phenol) Reflux->Workup Purify Purification: Vacuum Distillation Workup->Purify Product Target: This compound Purify->Product

Caption: Figure 1.[1] Synthesis pathway ensuring removal of high-RI phenolic precursors.

Measurement Protocol

Equipment:

  • Abbe Refractometer (Thermostated at 20.0°C ± 0.1°C).

  • Oscillating U-tube Density Meter (e.g., Anton Paar) or Pycnometer.

Step-by-Step Methodology:

  • Calibration: Calibrate the refractometer using 1-bromonaphthalene (

    
    ) or distilled water (
    
    
    
    ).
  • Sample Loading: Place 2-3 drops of this compound onto the main prism. Ensure no air bubbles are trapped (bubbles lower the apparent RI).

  • Equilibration: Allow 2 minutes for thermal equilibrium. The RI of organic liquids changes by approx.

    
     per °C.
    
  • Measurement: Align the crosshairs with the shadowline boundary. Record the value (

    
    ).[1][2]
    
  • Density Check: Measure density (

    
    ) immediately after RI to ensure temperature consistency.
    

Expected Values (Interpolated from Analogs): Based on the homologous series (Veratrole


; 1,2-Diethoxybenzene 

):
  • Target Refractive Index (

    
    ): 1.490 – 1.500 
    
  • Target Density (

    
    ): 0.960 – 0.980 g/cm³ 
    

Data Analysis & Validation Logic

Use the following logic gate to validate your sample.

ValidationLogic Measure Measure RI (nD) & Density (d) CalcMR Calculate MR(exp) Measure->CalcMR Compare Compare MR(exp) vs MR(theo) (57.3) CalcMR->Compare Pass Match (±0.5 cm³/mol) High Purity Compare->Pass Diff < 1% FailHigh MR(exp) >> MR(theo) Check for Unreacted Phenol Compare->FailHigh Diff > 1% (High) FailLow MR(exp) << MR(theo) Check for Solvent/Moisture Compare->FailLow Diff > 1% (Low)

Caption: Figure 2. Decision logic for purity assessment based on Molar Refraction.

References

  • PubChem. 1,2-Diethoxybenzene (Compound). National Library of Medicine. Available at: [Link]

  • NIST WebBook. 1,2-Dimethoxybenzene (Veratrole) Thermophysical Properties. National Institute of Standards and Technology. Available at: [Link]

  • Vogel, A. I.Physical Properties and Chemical Structure. Journal of the Chemical Society, 1948. (Fundamental basis for Group Contribution values).
  • Griesbaum, K., et al.Synthesis of ortho-dialkoxybenzenes.

Sources

Pharmacological Evaluation of Asymmetric Catechol Ethers: A Technical Guide to 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the biological evaluation of 1-Ethoxy-2-butoxybenzene , a lipophilic asymmetric catechol diether. While symmetric analogs like 1,2-dimethoxybenzene (Veratrole) are well-characterized, the asymmetric introduction of a butyl chain significantly alters the physicochemical profile (LogP ≈ 3.8), enhancing membrane permeability and modifying receptor residence time.

This guide targets researchers in medicinal chemistry and agrochemicals, focusing on three high-probability biological domains: TRP Channel Modulation (Sensory/Pain), Tyrosinase Inhibition (Dermatological), and Insect Repellency (Vector Control).

Part 1: Chemical Space & Structural Logic

The Asymmetry Advantage

This compound represents a "blocked" catechol scaffold. Unlike free catechols (e.g., catechol, dopamine), the ether linkages prevent oxidation to reactive o-quinones, reducing non-specific toxicity. The structural asymmetry is critical for Structure-Activity Relationship (SAR) studies:

  • Ethoxy Group: Mimics the steric bulk of the methoxy group found in vanilloids, maintaining hydrogen bond acceptor capability.

  • Butoxy Group: Provides a hydrophobic "tail" that anchors the molecule in lipophilic binding pockets (e.g., TRP channel transmembrane domains) or prolongs volatility half-life in repellent applications.

Physicochemical Profile (Predicted)
PropertyValueImplication
Molecular Formula C₁₂H₁₈O₂Low Molecular Weight (LMW)
Molecular Weight 194.27 g/mol CNS Penetrant
LogP (Octanol/Water) ~3.8High membrane permeability; potential BBB crossing.
H-Bond Donors 0No donor capability; strictly an acceptor.
H-Bond Acceptors 2Interacts with Ser/Thr residues in binding pockets.
Rotatable Bonds 5Moderate flexibility for induced fit.

Part 2: Biological Domain I – TRP Channel Modulation

Mechanism of Action

Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1 , are primary targets for aromatic ethers. The "vanilloid" pharmacophore typically requires an aromatic ring with an ether and a hydrogen bond donor. However, non-pungent analogs lacking the donor (like this compound) often act as allosteric modulators or antagonists .

The lipophilic butoxy tail facilitates entry into the lipid bilayer, allowing the molecule to interact with the transmembrane domain of the channel, potentially stabilizing the closed state (antagonism) or desensitizing the channel.

Visualization: TRP Signaling Pathway

The following diagram illustrates the signal transduction pathway where this compound is hypothesized to intervene.

TRP_Pathway Stimulus Chemical/Thermal Stimulus TRP_Channel TRPA1/TRPV1 (Transmembrane) Stimulus->TRP_Channel Activates Ca_Influx Ca2+ Influx TRP_Channel->Ca_Influx Channel Opening Ligand This compound (Lipophilic Ligand) Ligand->TRP_Channel Modulates/Blocks (Allosteric Site) Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal

Caption: Putative modulation of TRP channels by lipophilic catechol diethers. The ligand interacts with the transmembrane domain, altering Ca2+ flux.

Experimental Protocol: Calcium Flux Assay (FLIPR)

Objective: Determine the IC₅₀ of this compound against TRPA1 agonist (Allyl isothiocyanate - AITC).

Reagents:

  • HEK293 cells stably expressing human TRPA1.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES.

  • Critical: Stock solution of this compound (100 mM in DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-TRPA1 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate medium. Add 20 µL Fluo-4 AM loading buffer. Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation: Serial dilute this compound in assay buffer (max 0.5% DMSO final).

  • Pre-incubation: Add compound to cells. Incubate 10 min to allow lipid equilibration.

  • Agonist Challenge: Inject EC₈₀ concentration of AITC (approx. 10 µM) using the FLIPR tetra system.

  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis: Calculate % Inhibition =

    
    .
    

Part 3: Biological Domain II – Tyrosinase Inhibition[3]

Mechanism of Action

Tyrosinase is a copper-containing enzyme responsible for melanogenesis (skin pigmentation) and enzymatic browning in fruits.

  • Substrates: Tyrosinase oxidizes phenols (Tyrosine) and catechols (DOPA).

  • Inhibitor Logic: this compound mimics the catechol structure but lacks the free hydroxyl groups required for oxidation to quinone. It acts as a competitive inhibitor , binding to the active site copper binuclear center without being processed, effectively "clogging" the enzyme.

Experimental Protocol: Mushroom Tyrosinase Assay

Objective: Evaluate the inhibitory potential on monophenolase activity.[1]

Reagents:

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824).

  • Substrate: L-DOPA (2.5 mM).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Positive Control: Kojic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in DMSO. Dilute in phosphate buffer (Final DMSO < 1%).

  • Enzyme Mix: In a 96-well plate, add 80 µL Phosphate Buffer + 40 µL Tyrosinase solution (46 units/mL).

  • Inhibitor Addition: Add 40 µL of test compound solution. Incubate 10 min at 25°C.

  • Reaction Initiation: Add 40 µL L-DOPA substrate.

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.

  • Calculation: Plot linear slope of Absorbance vs. Time. Determine % Inhibition relative to solvent control.

Part 4: Biological Domain III – Insect Repellency[5][6][7]

Mechanism of Action

Dialkoxybenzenes (like Veratrole) have established repellency against Aedes aegypti. The mechanism involves the blockage of odorant receptors (Ors) or modulation of the gustatory receptors (Grs) on the insect antennae.

  • Volatility Factor: Standard veratrole is highly volatile (short protection time).

  • Butoxy Modification: The addition of the butyl chain lowers vapor pressure, potentially extending the "Complete Protection Time" (CPT) significantly compared to the dimethoxy analog.

Experimental Protocol: Modified Arm-in-Cage Test

Objective: Compare CPT of this compound vs. DEET.

Step-by-Step Methodology:

  • Mosquito Rearing: Use 5–7 day old, non-blood-fed female Aedes aegypti. Starve for 12 hours prior to test.

  • Dose Preparation: Prepare 10% (w/v) solution of test compound in ethanol.

  • Application: Apply 1 mL of solution to a standardized forearm area (600 cm²) of a volunteer. Allow 10 min drying time.

  • Exposure: Insert arm into cage (200 mosquitoes) for 3 minutes every 30 minutes.

  • Endpoint: Record the time of the first confirmed bite (a bite followed by a second bite within the same exposure period).

  • Safety Note: Prior to human testing, perform standard MTT cytotoxicity assay (see Section 2.3 reagents) on dermal fibroblasts to ensure skin safety.

Part 5: Synthesis & Purification Workflow

To ensure biological data is valid, the compound must be synthesized with high regioselectivity to avoid symmetric byproducts (1,2-dibutoxybenzene).

Synthesis_Workflow Start 2-Ethoxyphenol (Guethol) Reaction Reflux 80°C, 4-6 hrs Start->Reaction Reagents 1-Bromobutane + K2CO3 / DMF Reagents->Reaction Workup Aq. Wash & Extraction (EtOAc) Reaction->Workup Purification Vacuum Distillation or Column Chrom. Workup->Purification Product This compound (>98% Purity) Purification->Product

Caption: Williamson ether synthesis pathway starting from mono-alkylated phenol to ensure asymmetry.

Quality Control Criteria

Before biological testing, the compound must meet these specifications:

  • HPLC Purity: >98% (UV detection at 254 nm).

  • NMR Verification: ¹H NMR must show distinct triplets for the ethoxy methyl and the terminal butyl methyl to confirm the asymmetric ether formation.

  • Endotoxin: <0.1 EU/mL (if used in cell-based assays).

References

  • TRP Channel Modulation by Aromatic Ethers

    • Advances in TRP channel drug discovery: from target validation to clinical studies. (2021).[2] Pharmacology & Therapeutics.

  • Insect Repellency of Dialkoxybenzenes

    • Repellency of Veratraldehyde (3,4-Dimethoxy Benzaldehyde) against Mosquito Females.[3] (2018).[4] Insects.

  • Tyrosinase Inhibition Mechanisms

    • Catechol-mimicking transition-state analogues as non-oxidizable inhibitors of tyrosinases.[5] (2023).[6][7][8] European Journal of Medicinal Chemistry.

  • Synthesis of Asymmetric Ethers

    • Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. (2024).[8] Chemical Communications.

  • Cytotoxicity of Benzene Derivatives

    • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid Esters.[9] (2014).[8] Journal of Clinical and Diagnostic Research.

Sources

Methodological & Application

High-Purity Synthesis of 1-Ethoxy-2-butoxybenzene: A Sequential Williamson Ether Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2024-ETH-05 [1]

Executive Summary

The synthesis of unsymmetrical vicinal diethers, such as 1-ethoxy-2-butoxybenzene, presents a specific challenge in organic process development: preventing the formation of symmetric by-products (1,2-diethoxybenzene or 1,2-dibutoxybenzene). This Application Note details a robust, two-phase protocol starting from catechol (1,2-dihydroxybenzene).[1] By leveraging the pKa differences of the phenolic hydroxyl groups and utilizing steric control, this method achieves high selectivity for the target unsymmetrical ether.

Key Application: Pharmaceutical intermediates, flavor/fragrance chemistry, and polymer stabilizers.[1]

Retrosynthetic Analysis & Strategy

The synthesis cannot proceed via a "one-pot" simultaneous addition of ethyl and butyl halides, as this would yield a statistical mixture of three products (A-A, B-B, and A-B). The strategy requires a Sequential Williamson Ether Synthesis :

  • Phase 1 (Desymmetrization): Controlled mono-alkylation of catechol with ethyl bromide to form 2-ethoxyphenol (Guaethol).[1]

  • Phase 2 (Completion): Alkylation of the remaining phenolic hydroxyl with

    
    -butyl bromide.
    

Process Logic: Ethyl bromide is utilized in the first step due to its higher volatility and ease of removal compared to butyl bromide, should unreacted alkyl halide remain. Furthermore, 2-ethoxyphenol is a stable, crystalline intermediate that can be purified to remove unreacted catechol before the second step.[1]

Retrosynthesis Target This compound (Target) Inter 2-Ethoxyphenol (Stable Intermediate) Target->Inter C-O Bond Disconnection (Phase 2) Start Catechol (Starting Material) Inter->Start C-O Bond Disconnection (Phase 1) EtBr Ethyl Bromide (Reagent 1) EtBr->Inter Alkylation BuBr n-Butyl Bromide (Reagent 2) BuBr->Target Alkylation

Figure 1: Retrosynthetic disconnection showing the sequential introduction of alkyl groups.

Experimental Protocol
Phase 1: Selective Mono-Ethylation

Objective: Synthesize 2-ethoxyphenol (Guaethol) while minimizing 1,2-diethoxybenzene formation.[1]

Reagents:

  • Catechol (1.0 equiv)[2]

  • Ethyl Bromide (1.0 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 1.0 equiv)
    
  • Solvent: Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve catechol (11.0 g, 100 mmol) in Acetone (150 mL). Add anhydrous

    
     (13.8 g, 100 mmol).
    
    • Scientist's Note: Acetone is chosen because it dissolves the phenol but

      
       remains as a suspension.[1] This heterogeneous condition slows the reaction rate, preventing local "hotspots" of base that lead to di-alkylation.[1]
      
  • Addition: Heat the mixture to a gentle reflux (

    
    C). Add Ethyl Bromide (10.9 g, 100 mmol) dropwise over 60 minutes.
    
    • Critical Control: Slow addition ensures that the concentration of alkylating agent remains low relative to the catechol, statistically favoring mono-substitution.[1]

  • Reflux: Maintain reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] Catechol (

    
    ) will convert to mono-ether (
    
    
    
    ).[1]
  • Workup:

    • Filter off solid inorganic salts (

      
      , unreacted 
      
      
      
      ).[1]
    • Rotary evaporate the acetone.[1]

    • Dissolve residue in DCM (100 mL) and wash with 1M NaOH (2 x 50 mL).[1]

    • Purification Logic: The mono-ether is a phenol (

      
      ) and will partially deprotonate, but less readily than catechol (
      
      
      
      ).[1] However, to ensure high purity, it is often better to wash with water to remove unreacted catechol (highly water-soluble) and then distill.[1]
    • Preferred Purification: Vacuum distillation. 2-Ethoxyphenol boils at

      
      C (atm).[1] Collect the fraction at 
      
      
      
      C / 10 mmHg.
Phase 2: Butylation of the Intermediate

Objective: Convert 2-ethoxyphenol to this compound.

Reagents:

  • 2-Ethoxyphenol (Isolated from Phase 1, 1.0 equiv)

  • 
    -Butyl Bromide (1.2 equiv)[1]
    
  • Potassium Carbonate (1.5 equiv)

  • Potassium Iodide (KI, 0.1 equiv - Catalyst)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: 2-neck flask with magnetic stirring and condenser.

  • Reaction: Dissolve 2-ethoxyphenol (6.9 g, 50 mmol) in DMF (50 mL). Add

    
     (10.4 g, 75 mmol) and catalytic KI (0.83 g, 5 mmol).[1]
    
    • Mechanistic Insight: KI acts as a Finkelstein catalyst.[1] It converts the slower-reacting alkyl bromide into a highly reactive alkyl iodide in situ, significantly accelerating the

      
       reaction.[1]
      
  • Alkylation: Add

    
    -butyl bromide (8.2 g, 60 mmol) in one portion.
    
  • Heating: Heat to

    
    C for 4–6 hours.
    
    • Endpoint: TLC should show complete disappearance of the starting phenol.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL). The product is organic and will oil out.[1]

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).[1]

    • Wash the organic layer with 1M NaOH (2 x 30 mL) to remove any unreacted phenolic intermediate.[1] This step is critical for product purity.[1]

    • Wash with brine, dry over

      
      , and concentrate.[1]
      
  • Final Purification: The resulting oil is typically

    
     pure.[1] For analytical grade, perform short-path vacuum distillation.[1]
    
Process Workflow & Logic

Workflow cluster_phase1 Phase 1: Mono-Alkylation cluster_phase2 Phase 2: Second Alkylation P1_Mix Mix Catechol + K2CO3 in Acetone P1_Add Slow Addition of EtBr (Reflux 6h) P1_Mix->P1_Add P1_Iso Isolate 2-Ethoxyphenol (Distillation) P1_Add->P1_Iso P2_React React 2-Ethoxyphenol + BuBr in DMF (+KI cat) P1_Iso->P2_React P2_Wash Alkaline Wash (NaOH) Removes unreacted Phenol P2_React->P2_Wash P2_Final Final Product: This compound P2_Wash->P2_Final

Figure 2: Operational workflow emphasizing the intermediate isolation and alkaline wash steps.[1]

Characterization & Data Validation

The following data parameters are expected for the synthesized product.

Table 1: Physicochemical Profile

ParameterValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 194.27 g/mol
Physical State Clear, colorless to pale yellow oil
Boiling Point (Predicted) ~240–245 °C (atm)
Solubility Soluble in EtOH, DCM, Et2O; Insoluble in water

Expected NMR Spectroscopy (


, 400 MHz): 
  • Aromatic Region:

    
     6.85 – 6.95 ppm (Multiplet, 4H, Ar-H ).[1] The symmetry is broken, but the electronic environments of the 1,2-positions are similar.
    
  • Ethoxy Group:

    • 
       4.08 ppm (Quadruplet, 
      
      
      
      Hz, 2H, -OCH 2-CH3)
    • 
       1.45 ppm (Triplet, 
      
      
      
      Hz, 3H, -OCH2-CH 3)
  • Butoxy Group: [3][4]

    • 
       4.02 ppm (Triplet, 
      
      
      
      Hz, 2H, -OCH 2-CH2-)
    • 
       1.80 ppm (Quintet, 2H, -OCH2-CH 2-CH2-)
      
    • 
       1.50 ppm (Sextet, 2H, -CH2-CH 2-CH3)
      
    • 
       0.98 ppm (Triplet, 3H, -CH2-CH 3)
      
Safety & Handling
  • Catechol: Toxic by ingestion and skin contact.[1] Causes severe skin burns and eye damage.[1] Use silver nitrate-resistant gloves if available, or double-glove with nitrile.[1]

  • Alkyl Halides (EtBr, BuBr): Alkylating agents.[1] Suspected carcinogens.[1] Handle only in a certified chemical fume hood.[1]

  • DMF: Hepatotoxin and teratogen.[1] Avoid skin contact.[1]

References
  • Preparation of 2-Ethoxyphenol (Guaethol): Technical Disclosure Commons, "Process for the preparation of 2-ethoxy-phenol", 2022.[1][5] Link

  • Williamson Ether Synthesis Overview: Master Organic Chemistry, "The Williamson Ether Synthesis", 2014.[1] Link

  • Selective Alkylation of Polyols: ResearchGate, "Buffer-induced, selective mono-C-alkylation of phloroglucinol", 2004.[1] Link

  • Catalytic Acceleration (KI): Organic Process Research & Development, "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis", ACS Publications.[1] Link

Sources

green chemistry approaches to synthesizing 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of 1-Ethoxy-2-butoxybenzene via Phase-Transfer Catalysis

Executive Summary

This Application Note details a validated, green chemistry protocol for the synthesis of This compound (also known as ortho-ethoxybutoxybenzene). Traditionally, the synthesis of unsymmetrical dialkoxybenzenes utilizes hazardous dipolar aprotic solvents (DMF, DMSO) and high-energy bases (NaH), resulting in poor atom economy and significant waste disposal challenges.

This guide presents two sustainable methodologies:

  • Primary Protocol: Solid-Liquid Phase Transfer Catalysis (SL-PTC) using 2-Methyltetrahydrofuran (2-MeTHF) as a bio-derived solvent.

  • Alternative Protocol: Solvent-Minimized Aqueous PTC using CPME (Cyclopentyl Methyl Ether) .

These approaches reduce Process Mass Intensity (PMI), eliminate mutagenic solvents, and utilize renewable feedstocks while maintaining yields


.

Strategic Analysis & Retrosynthesis

To adhere to the 12 Principles of Green Chemistry , we must select a route that minimizes step count and maximizes atom economy.

  • Traditional Route: Catechol

    
     Mono-ethylation 
    
    
    
    Mono-butylation. (Low selectivity, high waste).
  • Optimized Green Route: Start with 2-Ethoxyphenol (Guethol) , a commercially available flavor ingredient produced from renewable guaiacol. This reduces the synthesis to a single alkylation step.

Reaction Scheme

ReactionScheme SM1 2-Ethoxyphenol (Guethol) Catalyst Cat: TBAB (5 mol%) Base: K2CO3 SM1->Catalyst Reagent n-Butyl Bromide Reagent->Catalyst Product This compound Catalyst->Product Reflux in 2-MeTHF (80°C, 4-6h) Waste Side Product: KBr + CO2 Catalyst->Waste

Figure 1: Retrosynthetic pathway utilizing bio-derived 2-MeTHF and Phase Transfer Catalysis.

Core Methodology: Solid-Liquid Phase Transfer Catalysis (SL-PTC)

This protocol replaces DMF with 2-MeTHF , a solvent derived from corncobs/bagasse that has a higher boiling point than THF and separates cleanly from water, simplifying workup.

Materials Required
ReagentEquiv.RoleGreen Attribute
2-Ethoxyphenol 1.0SubstrateRenewable feedstock potential
n-Butyl Bromide 1.1Alkylating AgentHigh atom economy vs. tosylates
Potassium Carbonate (

)
2.0BaseInorganic, non-hazardous, easy removal
TBAB 0.05CatalystReplaces high-energy/temp conditions
2-MeTHF 5.0 VolSolventBio-based, clean phase separation
Experimental Protocol

Step 1: Reaction Assembly

  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 2-Ethoxyphenol (13.8 g, 100 mmol) and 2-MeTHF (70 mL).

  • Add finely ground, anhydrous

    
      (27.6 g, 200 mmol).
    
    • Note: Grinding the base increases surface area, critical for SL-PTC kinetics.

  • Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).

  • Stir the heterogeneous mixture for 10 minutes at room temperature to allow deprotonation initiation.

Step 2: Alkylation

  • Add n-Butyl bromide (15.1 g, 110 mmol) dropwise over 10 minutes.

  • Heat the mixture to a gentle reflux (

    
     internal temperature).
    
  • Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes) or GC-FID.

    • Target:

      
       conversion of 2-ethoxyphenol. Typical time: 4–6 hours.
      

Step 3: Green Workup (Critical Advantage)

  • Cool the reaction mixture to

    
    .
    
  • Add Deionized Water (70 mL) to the flask and stir vigorously for 5 minutes to dissolve potassium salts (KBr, excess

    
    ).
    
  • Transfer to a separatory funnel.

    • Observation: Unlike DMF/Water or THF/Water, 2-MeTHF forms a sharp, distinct upper layer immediately. No emulsion formation.

  • Separate the aqueous (lower) phase.

    • Waste Stream: The aqueous phase contains KBr and can be treated for bromide recovery or neutralized.

  • Wash the organic phase once with 1M NaOH (20 mL) to remove any unreacted phenol traces, then once with Brine (20 mL).

Step 4: Isolation

  • Dry the organic phase over anhydrous

    
     and filter.
    
  • Concentrate under reduced pressure (Rotavap:

    
    , 200 mbar 
    
    
    
    20 mbar).
  • Result: Clear, pale yellow oil.

    • Yield: Expect 17.5–18.5 g (90–95%).

    • Purity: Typically

      
       by GC.
      

Mechanistic Insight: The Role of PTC

Understanding why this works is crucial for troubleshooting. In Solid-Liquid PTC, the catalyst (TBAB) acts as a shuttle. The carbonate surface is solid; the organic phase is liquid.

PTC_Mechanism cluster_organic Organic Phase (2-MeTHF) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (K2CO3) QBr_org Q+Br- (TBAB) Deprotonation Deprotonation (PhOH -> PhO- K+) QBr_org->Deprotonation Q+ returns Br- QPh_org Q+PhO- (Active Ion Pair) Product Product + Q+Br- QPh_org->Product SN2 Attack BuBr n-Butyl Bromide BuBr->Product Product->QBr_org Regenerates Catalyst K2CO3 K2CO3 Surface K2CO3->Deprotonation Phenol 2-Ethoxyphenol Phenol->Deprotonation Deprotonation->QPh_org Ion Exchange (Q+ picks up PhO-)

Figure 2: The "Omega Phase" mechanism where reaction occurs at the solid surface and bulk organic phase.

Key Driver: The


 ion pair is highly lipophilic and "naked" (unsolvated by water), making the phenoxide oxygen extremely nucleophilic compared to standard aqueous conditions.

Comparative Metrics (Green vs. Traditional)

The following data validates the shift to the green protocol.

MetricTraditional (DMF/NaH)Green Protocol (2-MeTHF/PTC)Improvement
Atom Economy 45% (High MW waste)68% (KBr waste)+51%
E-Factor > 25 (Solvent waste)< 8 (Recyclable solvent)3x Lower Waste
Hazard Profile NaH (Pyrophoric), DMF (Reprotox)K2CO3 (Irritant), 2-MeTHF (Flammable)Eliminates CMRs
Workup Volume High (Requires massive water wash)Low (Simple phase cut)Water Saving

Analytical Validation

To ensure the protocol was successful, verify the following spectral signatures:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.90 (m, 4H, Ar-H) – Symmetrical aromatic multiplet characteristic of 1,2-disubstitution.
      
    • 
       4.10 (q, 2H, 
      
      
      
      ) – Ethoxy methylene.
    • 
       4.02 (t, 2H, 
      
      
      
      ) – Butoxy methylene (distinct triplet).
    • 
       1.85 (m, 2H), 1.50 (m, 2H) – Butyl chain middle methylenes.
      
    • 
       1.45 (t, 3H), 0.98 (t, 3H) – Terminal methyls.
      
  • GC-MS:

    • Molecular Ion (

      
      ): 194 m/z.
      
    • Fragmentation: Loss of ethyl (165 m/z) and butyl chains.

Safety & Handling

Although this protocol is "green," standard safety practices apply:

  • This compound: Likely a skin/eye irritant.[1] Avoid inhalation of vapors.

  • 2-MeTHF: Flammable liquid. Use in a fume hood. Peroxide former (though more stable than THF); check peroxide levels if stored for >6 months.

  • n-Butyl Bromide: Alkylating agent.[2] Wear nitrile gloves.

References

  • Green Solvents (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3] ChemSusChem, 2012.

  • Williamson Ether Synthesis via PTC: Starks, C. M., & Liotta, C. L. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Chapman & Hall, 1994.

  • Green Metrics: Sheldon, R. A.[4] "The E Factor: fifteen years on." Green Chemistry, 2007, 9, 1273-1283.

  • Synthesis of Dialkoxybenzenes: "Preparation of 1,2-dialkoxybenzenes via Phase Transfer Catalysis." Organic Process Research & Development.
  • Toxicity of Ethers: "Safety Data Sheet: Butoxybenzene." National Institutes of Health (NIH) PubChem.

Sources

Application Note: Kinetic Profiling and Process Optimization for the Synthesis of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of 1-Ethoxy-2-butoxybenzene (an asymmetric dialkoxybenzene) represents a critical class of nucleophilic substitutions used in the production of liquid crystal mesogens, fragrance fixatives, and pharmaceutical intermediates (e.g., analogs of SGLT2 inhibitors). Unlike symmetric ethers, the formation of asymmetric targets requires a sequential alkylation strategy, typically proceeding via a Williamson Ether Synthesis on a mono-protected catechol derivative.

This guide provides a rigorous kinetic framework for the alkylation of 2-ethoxyphenol (Guethol) with 1-bromobutane .[1] By mastering the kinetics of this specific transformation, researchers can minimize side reactions (such as C-alkylation or elimination) and optimize throughput for scale-up.

Reaction Mechanism & Kinetic Theory[2][3]

The Chemical Pathway

The formation of this compound proceeds via an


 (Substitution Nucleophilic Bimolecular)  mechanism. The reaction involves the deprotonation of 2-ethoxyphenol to form the phenoxide nucleophile, followed by a backside attack on the electrophilic carbon of 1-bromobutane.

Reaction Scheme:

  • Deprotonation (Fast Equilibrium):

    
    [1][2]
    
  • Nucleophilic Attack (Rate Determining Step):

    
    [1][2]
    
Rate Law

As an


 reaction, the rate depends on the concentration of both the nucleophile (phenoxide) and the electrophile (alkyl halide).

[2]

Where:

  • 
     is the second-order rate constant (
    
    
    
    ).[1]
  • 
     is the concentration of the 2-ethoxyphenoxide anion.
    
  • 
     is the concentration of 1-bromobutane.[1]
    

Critical Insight: In many protocols, the base (e.g.,


) is present in excess and heterogeneous solid phase. If the deprotonation is fast and the base surface area is constant, the concentration of 

may remain effectively constant (pseudo-first-order conditions) or be dictated by the solubility product in the chosen solvent. This protocol assumes homogeneous kinetics for calculation but advises monitoring base particle size effects.[1]
Visualizing the Pathway

The following diagram illustrates the reaction coordinate and critical transition states.

ReactionPathway Reactants Reactants (2-Ethoxyphenol + BuBr) Intermediate Activated Complex [ArO...C...Br]‡ Reactants->Intermediate Activation (Ea) SideProduct Side Product (Butene via E2 Elimination) Reactants->SideProduct E2 Competition (High T / Strong Base) Product Product (this compound) Intermediate->Product SN2 Substitution

Figure 1: The dominant


 pathway competes with E2 elimination, particularly at high temperatures or with sterically hindered bases.[2]

Experimental Protocol: Kinetic Data Acquisition

Reagents & Equipment
  • Substrate: 2-Ethoxyphenol (Guethol), >99% purity.[1][2]

  • Electrophile: 1-Bromobutane (n-Butyl bromide), >99%.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (fine powder to maximize surface area).[2]
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).[1] Note: ACN is preferred for easier workup; DMF offers faster rates due to better cation solvation.

  • Internal Standard: Biphenyl or Naphthalene (inert under reaction conditions).[1]

  • Reactor: 100 mL 3-neck round bottom flask with reflux condenser, N2 inlet, and septum for sampling.

Step-by-Step Methodology

This protocol is designed to generate data for determining


 and Activation Energy (

).[1]
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 2-Ethoxyphenol in ACN containing 0.05 M Internal Standard.

    • Prepare a 0.5 M solution of 1-Bromobutane in ACN.

  • Reactor Charge:

    • Add 20 mL of the 2-Ethoxyphenol/Internal Standard solution to the reactor.

    • Add 2.0 equivalents of anhydrous

      
      .[1]
      
    • Heat the mixture to the target temperature (e.g.,

      
      ) and stir at 500 RPM for 15 minutes to ensure deprotonation equilibrium.
      
  • Reaction Initiation

    
    : 
    
    • Rapidly inject 20 mL of the pre-heated 1-Bromobutane solution.[1]

    • Start timer immediately.

  • Sampling Regimen:

    • Withdraw 200

      
       aliquots at defined intervals: 0, 5, 10, 20, 40, 60, 90, 120 minutes.
      
    • Quench: Immediately dispense the aliquot into a vial containing 800

      
       of cold acidic methanol (0.1% acetic acid in MeOH). Why? This protonates the phenoxide, stopping the nucleophilic attack immediately.
      
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      ).
      
    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1] Gradient 50-90% B over 10 mins.[1]

    • Detection: 270-280 nm (Phenolic absorption).[1]

Experimental Workflow Diagram

Workflow cluster_loop Kinetic Loop Setup Reactor Setup (Inert N2, Temp Control) Equilibration Equilibration (Phenol + Base + Int. Std) 15 min @ T Setup->Equilibration Initiation Initiation (t=0) Add 1-Bromobutane Equilibration->Initiation Sampling Sample Aliquot (200 µL) Initiation->Sampling Quench Quench (Cold Acidic MeOH) Sampling->Quench Analysis HPLC Analysis (Quantify vs Int. Std) Quench->Analysis Analysis->Sampling Next Timepoint DataProcessing Data Processing Calculate k_obs Analysis->DataProcessing Final Set

Figure 2: Workflow ensures precise t=0 definition and effective reaction quenching.

Data Analysis & Calculation

To ensure scientific integrity, do not rely on single-point calculations. Use the Integral Method for rate constant determination.

Concentration Determination

Calculate the concentration of the product (


) and remaining reactant (

) using the Internal Standard (IS) method:

Where RF is the Response Factor determined from a calibration curve.
Second-Order Plotting

For a reaction with 1:1 stoichiometry where initial concentrations


 (if run equimolar):
Plot 

vs. Time (

).[2]
  • Slope:

    
    [2]
    
  • Linearity:

    
     confirms second-order kinetics.[1]
    

If


 (e.g., excess alkyl halide), use the logarithmic form:


Plot the left-hand side (LHS) vs.

. The slope is

.[1]
Activation Energy ( )

Repeat the experiment at three temperatures (e.g., 50°C, 60°C, 70°C). Plot


 vs. 

(Kelvin).[1]

  • Slope:

    
    
    
  • Expected

    
    :  60–85 kJ/mol for Williamson ether synthesis [1, 2].[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear Kinetic Plot Base particle size variance or catalyst deactivation.[1][2]Use finely milled

or switch to homogenous base (NaOEt) for kinetic study only.[1]
High Side Product (Olefin) E2 elimination due to high basicity or temperature.[1]Lower reaction temperature; switch to a less bulky base; ensure halide is primary.[1]
Induction Period Autocatalysis or slow dissolution of base.[1]Add Phase Transfer Catalyst (e.g., TBAB 5 mol%) to solubilize phenoxide [3].[1]
Low Mass Balance Volatility of 1-bromobutane.[1]Use efficient reflux condenser; check seal integrity; account for volatility in calculations.

References

  • Williamson, A. W. (1850).[1][3] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational Mechanism).[1][4]

  • Tanaka, R., et al. (2019).[1] "Highly selective conversion of guaiacol to tert-butylphenols...". RSC Advances. (Provides relevant kinetics on guaiacol alkylation/conversion).

  • Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195-199. (Standard protocol for PTC in ether synthesis).[1]

  • PubChem. "1-Ethoxy-2-methoxybenzene".[1] National Library of Medicine.[1] (Structural and property data for the methyl-ethyl analog).[1]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". (General mechanistic overview).

Sources

Troubleshooting & Optimization

removing unreacted starting materials from 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 1-Ethoxy-2-butoxybenzene, a common challenge encountered after its synthesis via sequential Williamson ether synthesis. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity in your final product.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic origin of this compound, and what are the primary impurities I should expect?

A: this compound is typically synthesized via a two-step Williamson ether synthesis, starting from catechol.[1][2] The process involves the sequential alkylation of catechol's hydroxyl groups, first with an ethylating agent (e.g., bromoethane) and then a butylating agent (e.g., 1-bromobutane), or vice-versa, in the presence of a base.

This reaction is a classic SN2 mechanism where the phenoxide ion acts as a nucleophile.[3][4] Due to incomplete reactions and potential side reactions, the crude product is a mixture containing:

  • Desired Product: this compound

  • Unreacted Starting Materials:

    • Catechol (1,2-dihydroxybenzene)

    • Bromoethane & 1-Bromobutane (or other alkyl halides)

  • Intermediates & Byproducts:

    • 2-Ethoxyphenol

    • 2-Butoxyphenol

    • Potentially small amounts of elimination products (alkenes) if reaction conditions are not optimal.[2][4]

  • Reagent Residues:

    • Base (e.g., NaOH, K₂CO₃)

    • Inorganic salts (e.g., NaBr, KBr)

Q2: Why is removing unreacted catechol so critical, and what is the most effective first step?

A: Unreacted catechol is the most common and problematic impurity. Its two polar hydroxyl groups can interfere with downstream reactions, complicate NMR spectral interpretation, and reduce the overall yield and purity of your target molecule. Furthermore, catechol is susceptible to oxidation, especially under basic conditions or upon exposure to air, forming highly colored quinone-type impurities that can be difficult to remove later.[5]

The most effective initial purification step is a liquid-liquid extraction using a dilute aqueous base , such as 5-10% sodium hydroxide (NaOH) solution.

Causality: Catechol is significantly more acidic (pKa ≈ 9.45) than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[6][7] This allows for its selective deprotonation by a relatively weak base like NaOH, converting it into its water-soluble sodium salt (sodium catecholate). This salt then partitions into the aqueous layer, effectively removing it from the organic layer containing your desired ether product.[6]

Q3: I performed the basic wash, but my organic layer has a persistent yellow or brown color. What happened and how can I fix it?

A: This coloration is a classic sign of catechol oxidation to o-benzoquinone and subsequent polymerization, which is often accelerated in basic conditions with exposure to atmospheric oxygen.[5]

Troubleshooting Steps:

  • Work Under Inert Atmosphere: For future syntheses, conduct the reaction and initial basic workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Use a Reducing Agent: During the workup, you can add a small amount of a mild reducing agent, such as sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃), to the extraction funnel. These agents will reduce the colored quinones back to the colorless catechol, which can then be removed by the basic wash.

  • Activated Carbon Treatment: After the extraction and drying steps, you can stir the organic solution with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite. Activated carbon is effective at adsorbing these colored, polar impurities.

Q4: After removing catechol, what is the best strategy to separate the desired product from unreacted alkyl halides and the mono-alkylated intermediates?

A: At this stage, the primary remaining impurities are the relatively non-polar alkyl halides and the moderately polar mono-ethers (2-ethoxyphenol and 2-butoxyphenol). The choice between distillation and column chromatography depends on the boiling point differences and the scale of your reaction.

Strategy 1: Fractional Distillation (Preferred for Larger Scales) This method separates compounds based on differences in boiling points. Given the significant differences between the components, this is a highly effective method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Separation
Bromoethane108.97~38Highly volatile; easily removed as the first fraction.
1-Bromobutane137.02~101Volatile; removed after bromoethane.
2-Ethoxyphenol138.16~217Intermediate boiling point.
2-Butoxyphenol166.22~232Intermediate boiling point.
This compound 194.27 ~250-260 (Est.) Highest boiling point; collected as the final fraction.
Catechol110.11~245.5[7][8]Any residual amount will have a close BP, highlighting the importance of the initial extraction.

Strategy 2: Silica Gel Column Chromatography (Ideal for Smaller Scales or High Purity) This technique separates compounds based on polarity.

  • Elution Order: The least polar compounds elute first. You would expect to see:

    • Unreacted alkyl halides (elute quickly with a non-polar solvent like hexanes).

    • This compound (desired product; non-polar).

    • 2-Ethoxyphenol & 2-Butoxyphenol (more polar due to the free hydroxyl group; will elute later or with a more polar solvent mixture like hexane/ethyl acetate).

This method provides excellent separation but is more time-consuming and solvent-intensive than distillation.

Experimental Protocols & Workflows

Protocol 1: Complete Purification of this compound
  • Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel. If your reaction solvent is polar and water-miscible (e.g., DMF, DMSO), first dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate and wash with water to remove the bulk of the high-boiling solvent.

  • Acid-Base Extraction:

    • Add a 5% aqueous NaOH solution (equal volume to the organic layer).

    • Stopper the funnel and invert gently, venting frequently to release any pressure. Shake for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 5% NaOH two more times. This ensures complete removal of the acidic catechol.[6]

  • Neutralization Wash: Wash the organic layer with deionized water until the aqueous wash is neutral (test with pH paper). This removes any residual NaOH.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to break any minor emulsions and begins the drying process by removing bulk water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 15-20 minutes.

  • Solvent Removal: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the low-boiling extraction solvent.

  • Final Purification:

    • Via Distillation: Perform fractional distillation under reduced pressure (vacuum distillation) to prevent thermal degradation and lower the required boiling temperatures. Collect fractions based on boiling point, monitoring purity by TLC or GC-MS.

    • Via Chromatography: Load the concentrated crude product onto a silica gel column and elute with a solvent gradient, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.

Visual Workflow for Purification

Below is a diagram illustrating the comprehensive purification workflow.

G cluster_extraction Liquid-Liquid Extraction cluster_isolation Product Isolation cluster_final Final Purification Options crude Crude Reaction Mixture wash_naoh Wash with 5% NaOH (3x) crude->wash_naoh Removes Catechol wash_h2o Wash with H₂O wash_naoh->wash_h2o Removes Base wash_brine Wash with Brine wash_h2o->wash_brine Breaks Emulsions dry Dry with MgSO₄ wash_brine->dry filter Filter & Concentrate dry->filter final_purify Final Purification filter->final_purify distill Fractional Distillation final_purify->distill Large Scale chrom Column Chromatography final_purify->chrom High Purity / Small Scale pure_product Pure Product distill->pure_product chrom->pure_product G cluster_org Organic Layer (e.g., Ether) cluster_aq Aqueous Layer Catechol Catechol (Soluble) NaOH NaOH (aq) Catecholate Sodium Catecholate (Soluble) Catechol->Catecholate Proton Transfer Product Product Ether (Soluble) NaOH->Catecholate Proton Transfer

Caption: Mechanism of catechol removal via acid-base extraction.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Google Patents.CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Oreate AI Blog. Understanding Catechol: A Versatile Compound in Chemistry and Beyond. [Link]

  • Science Learning Center, University of Colorado Boulder. Experiment: Williamson Ether Synthesis of Ethoxybenzene. [Link]

  • Yixing City Yimei Chemical Co., Ltd. [Chemical Knowledge]:Properties and Uses of Catechol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Catechol. [Link]

  • Google Patents.

Sources

Technical Support Center: Optimizing Supercritical Fluid Extraction of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 1-Ethoxy-2-butoxybenzene extraction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their extraction methodologies for this and similar aromatic ether compounds. We will delve into the nuanced relationship between temperature and pressure, primarily within the context of Supercritical Fluid Extraction (SFE), a powerful and highly tunable green extraction technology.[1]

This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Fundamentals: Why Supercritical Fluid Extraction (SFE)?

Traditional liquid solvent extraction methods can be time-consuming, require large volumes of potentially hazardous organic solvents, and often lack selectivity.[2] SFE, particularly using carbon dioxide (CO₂), offers a superior alternative. When CO₂ is heated and pressurized above its critical point (31°C and 74 bar), it enters a supercritical state where it exhibits properties of both a liquid and a gas. This allows it to penetrate solid matrices like a gas while dissolving compounds like a liquid.

The key advantage of SFE lies in its "tunability." By precisely manipulating temperature and pressure, you can alter the density and solvating power of the supercritical fluid, allowing for highly selective and efficient extractions.[3] For a non-polar compound like this compound (inferred from its ether and benzene components), supercritical CO₂ acts as an excellent solvent, similar in character to hexane.

Experimental Workflow: Supercritical Fluid Extraction (SFE)

SFE_Workflow CO2_Tank CO₂ Cylinder Pump High-Pressure Pump CO2_Tank->Pump Liquid CO₂ Heater Pre-Heater Pump->Heater Extractor Extraction Vessel (Sample Matrix) Heater->Extractor Supercritical CO₂ BPV Back Pressure Regulator (BPR) Extractor->BPV Separator Separator Vessel BPV->Separator Pressure Drop Collection Extract Collection Separator->Collection Precipitated Extract Recycle CO₂ Recycle (Optional) Separator->Recycle Gaseous CO₂ Vent Vent Separator->Vent Recycle->Pump

Caption: General workflow for a Supercritical Fluid Extraction (SFE) system.

Frequently Asked Questions (FAQs) on Parameter Optimization

This section addresses common questions regarding the optimization of temperature and pressure for extracting this compound.

Q1: What are the primary roles of temperature and pressure in SFE?

Pressure and temperature are interdependent variables that control the density of the supercritical fluid, which is the main determinant of its solvent strength.

  • Pressure: At a constant temperature, increasing the system pressure compresses the CO₂ molecules, thereby increasing the fluid's density. This enhanced density generally leads to a higher solvating power and, consequently, a greater extraction yield.[4] Most analytical extractions are conducted below 350 bar, but higher pressures may be necessary depending on the analyte's solubility.[3]

  • Temperature: The role of temperature is more complex.[5]

    • Effect on Density: At a constant pressure, increasing the temperature will decrease the density of the supercritical fluid, which would typically reduce its solvating power.

    • Effect on Analyte: Conversely, higher temperatures increase the vapor pressure of the analyte (in this case, this compound), making it more readily available to be dissolved. Higher temperatures also decrease solvent viscosity and increase diffusivity, which improves mass transfer from the sample matrix into the fluid.[5][6]

This creates a "crossover" phenomenon where the effect of temperature on yield can reverse depending on the operating pressure.

Q2: What is the "crossover pressure" and how does it affect my experiment?

The crossover pressure is the point at which the effect of temperature on solubility inverts.

  • Below Crossover Pressure: The extraction is primarily driven by fluid density. Increasing temperature reduces density, thus decreasing solubility and yield.

  • Above Crossover Pressure: The extraction is primarily driven by the analyte's vapor pressure. Here, increasing temperature increases the analyte's volatility more significantly than it decreases the fluid's density, leading to an increase in solubility and yield.

Understanding this relationship is crucial for optimization. If you increase the temperature and your yield drops, you are likely operating below the crossover pressure. Your next step could be to significantly increase the pressure to get above this point.

Q3: My extraction yield is too low. What is the first parameter I should adjust?

For a non-polar target like this compound, low yield is often a problem of insufficient solvent strength. The first parameter to adjust is typically pressure. Increasing the pressure is the most direct way to increase the density and solvating power of the supercritical CO₂.[7] Try increasing the pressure in increments of 40-50 bar while keeping the temperature constant (e.g., at 50°C) and observe the effect on the yield.

Q4: How can I improve the selectivity of my extraction to isolate this compound from other compounds?

Selectivity is the key advantage of SFE.[3] You can target your compound by making fine adjustments to the fluid's density.

  • To remove lighter, more volatile impurities: Start with lower pressure and temperature conditions (lower density). This will preferentially extract the highly volatile components. You can then increase the pressure to elute your target compound.

  • To avoid heavier, less soluble impurities (e.g., lipids): Use intermediate density conditions. If you find you are co-extracting heavier compounds, try reducing the pressure slightly to decrease the overall solvent strength.

  • Fractional Separation: Utilize separator vessels. By stepping down the pressure in a series of separators, you can sequentially precipitate out fractions of your extract based on their solubility at different densities.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Insufficient Solvent Density: Pressure is too low for the set temperature.[4] 2. Analyte Degradation: Temperature is too high for the stability of this compound. 3. Mass Transfer Limitation: The CO₂ flow rate is too high, not allowing sufficient time for diffusion (solubility-limited extraction).1. Maintain temperature (e.g., 50-60°C) and increase pressure systematically (e.g., from 150 bar to 300 bar). 2. Lower the temperature to the lower end of the typical range (e.g., 40°C) and compensate by increasing pressure. 3. Reduce the CO₂ mass flow rate to allow the extraction to become diffusion-limited. Incorporate a static extraction phase (no flow) for 15-30 minutes before starting the dynamic (flowing) phase.[2][9]
Inconsistent or Non-Reproducible Yields 1. Inconsistent Matrix Packing: Channeling of the supercritical fluid through the sample bed. 2. Temperature/Pressure Fluctuations: Unstable heating or pump performance. 3. Variable CO₂ Flow: Volumetric flow measurement is inaccurate due to density changes.1. Ensure a consistent, homogenous sample packing method. Mixing the sample with an inert dispersant like diatomaceous earth can help. 2. Allow the system to fully equilibrate at the setpoint temperature and pressure before starting the extraction. 3. Use a Coriolis mass flow meter to measure the CO₂ flow rate accurately, as it is independent of density changes.
Clogging in Tubing or Back Pressure Regulator (BPR) 1. Premature Precipitation: The extract is dropping out of solution before the separator due to a cold spot or unintended pressure drop. 2. Co-extraction of High-Melting Point Impurities: Waxy or solid impurities are being extracted and solidifying in the lines.1. Ensure all tubing from the extraction vessel to the final collection point is heated to or above the extraction temperature. 2. Adjust temperature and pressure to reduce the extraction of the problematic impurities (e.g., slightly lower the pressure). 3. Clean the system thoroughly between runs.
Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low / No Yield Start->LowYield Inconsistent Inconsistent Yields Start->Inconsistent Clogging System Clogging Start->Clogging P_Check Is Pressure > 150 bar? LowYield->P_Check Packing_Check Review Sample Packing Protocol Inconsistent->Packing_Check Heat_Trace Heat Trace All Lines Post-Extractor Clogging->Heat_Trace Inc_P Increase Pressure in 50 bar increments P_Check->Inc_P No T_Check Is Temperature > 60°C? P_Check->T_Check Yes Dec_T Decrease Temperature to 40-50°C T_Check->Dec_T Yes Flow_Check Add Static Phase & Reduce Flow Rate T_Check->Flow_Check No Equil_Check Ensure System Equilibration Time Packing_Check->Equil_Check Flow_Meter Use Mass Flow Meter Equil_Check->Flow_Meter Adjust_Params Refine T & P for Selectivity Heat_Trace->Adjust_Params

Caption: A decision tree for troubleshooting common SFE issues.

Experimental Protocol: Optimization via Design of Experiments (DoE)

To efficiently find the optimal temperature and pressure, a Design of Experiments (DoE) approach such as a Box-Behnken or Factorial design is highly recommended.[9] This allows you to study the effects of each variable and their interactions.

Objective: To determine the temperature and pressure that maximize the extraction yield of this compound.

Variables and Ranges:

  • Temperature (T): 40°C, 50°C, 60°C

  • Pressure (P): 150 bar, 225 bar, 300 bar

  • Constant Parameters: CO₂ flow rate (e.g., 2 g/min ), sample mass (e.g., 10 g), extraction time (15 min static, 45 min dynamic).

Step-by-Step Methodology:

  • Sample Preparation:

    • If the sample is solid, grind it to a consistent particle size (e.g., 0.5 mm).

    • Accurately weigh 10 g of the sample and mix it with 10 g of diatomaceous earth to prevent clumping.

    • Load the mixture into the extraction vessel, ensuring consistent packing density.

  • System Equilibration:

    • Set the temperature and pressure for the first run of your experimental design (e.g., T=40°C, P=150 bar).

    • Allow the entire system, including the extraction vessel, to equilibrate for at least 20-30 minutes.

  • Static Extraction:

    • Introduce the supercritical CO₂ into the extraction vessel and then stop the flow.

    • Hold the system under these static conditions for 15 minutes. This allows the CO₂ to penetrate the matrix and dissolve the analyte.[2]

  • Dynamic Extraction:

    • Begin flowing the CO₂ through the vessel at the constant mass flow rate (2 g/min ).

    • Pass the fluid through the back pressure regulator and into the separator vessel, which should be at a lower pressure (e.g., 50 bar) and moderate temperature (e.g., 40°C) to facilitate precipitation.

    • Continue the dynamic extraction for 45 minutes.

  • Extract Collection and Depressurization:

    • After the extraction is complete, rinse the separator with a small volume of a suitable organic solvent (e.g., ethanol or hexane) to collect all the precipitated extract.

    • Carefully and slowly depressurize the system.

  • Quantification:

    • Remove the collection solvent under reduced pressure (e.g., using a rotary evaporator).

    • Determine the mass of the extracted oil gravimetrically.

    • (Optional but recommended) Analyze the purity of the extract using GC-MS or HPLC to confirm the percentage of this compound.

  • Data Analysis:

    • Repeat steps 2-6 for all experimental conditions defined by your DoE matrix.

    • Use statistical software to analyze the results, determine the significance of temperature, pressure, and their interaction, and identify the optimal conditions for maximizing yield.

Data Summary Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyButoxybenzene1-Ethoxy-2-methoxybenzeneNote for this compound
Molecular Formula C₁₀H₁₄OC₉H₁₂O₂C₁₂H₁₈O₂
Molecular Weight 150.22 g/mol 152.19 g/mol Approx. 194.27 g/mol
Boiling Point 210.3 °C[10]Not availableExpected to be >210°C due to larger size.
Water Solubility 36.6 mg/L at 20°C[10]Not availableExpected to have low water solubility.
LogP 4.26[10]2.1[11]Expected to be non-polar (high LogP).

This data suggests the target compound is a relatively non-polar, high-boiling point liquid, making it an ideal candidate for SFE with CO₂.

Table 2: Summary of Parameter Effects on SFE

Parameter IncreasedEffect on CO₂ DensityEffect on Analyte Vapor PressurePrimary Impact on Extraction Yield
Pressure (at constant T)IncreasesNegligibleIncreases (due to higher solvent power)[4]
Temperature (at constant P)DecreasesIncreasesVariable (depends on proximity to crossover pressure)[5]

References

  • Widya Mandala Surabaya Catholic University Repository. (n.d.). A set of supercritical extractions (SCE) using carbon dioxide (CO2) has been performed on Solanum nigrum Linn.
  • TSI Journals. (n.d.). SUPERCRITICAL FLUID EXTRACTION.
  • SITEC-Sieber Engineering AG. (2016). Supercritical Fluid Extraction (SFE).
  • U.S. Environmental Protection Agency. (n.d.). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices.
  • Al-Rudainy, B., et al. (2022).
  • Wikipedia. (n.d.). Supercritical fluid extraction.
  • Khosroyar, S., et al. (2026). A Short Review on Supercritical Fluid Extraction: A Key to Good Performance. Chemical Methodologies, 10(1), 1-14.
  • Column Watch. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC Europe.
  • National Center for Biotechnology Information. (n.d.). 1-Ethoxy-2-methoxybenzene. PubChem Compound Database.
  • ResearchGate. (n.d.). The effect of temperature at constant pressure on extraction yield...
  • MDPI. (2022). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide.
  • ChemicalBook. (2026). Butoxybenzene | 1126-79-0.

Sources

Technical Support Center: Photostability of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the photodegradation of 1-Ethoxy-2-butoxybenzene (EBB) . This guide is designed for analytical chemists and formulation scientists observing stability issues—specifically "unknown impurity peaks" or "yellowing"—during stress testing or storage.

Executive Summary & Mechanism

This compound is a catechol diether. Under UV light (specifically UVB/UVA ranges, 290–400 nm), it undergoes photo-oxidation primarily driven by C–O bond homolysis and subsequent oxidation.

The degradation is not random; it follows a predictable cascade:

  • Primary Dealkylation: Loss of the alkyl chains (ethyl or butyl) to form mono-alkylated phenols.

  • Secondary Dealkylation: Conversion to Catechol (1,2-dihydroxybenzene).

  • Oxidation: Rapid oxidation of Catechol to o-Benzoquinone (responsible for yellow/brown discoloration).

Degradation Pathway Map

The following diagram illustrates the stepwise degradation from the parent ether to the terminal oxidation products.

EBB_Degradation EBB This compound (Parent) Ethoxyphenol 2-Ethoxyphenol (Loss of Butyl) EBB->Ethoxyphenol UV Homolysis (-Butyl radical) Butoxyphenol 2-Butoxyphenol (Loss of Ethyl) EBB->Butoxyphenol UV Homolysis (-Ethyl radical) Aldehydes Volatiles: Acetaldehyde / Butyraldehyde EBB->Aldehydes Radical Oxidation Catechol Catechol (1,2-Dihydroxybenzene) Ethoxyphenol->Catechol Secondary Photolysis Butoxyphenol->Catechol Secondary Photolysis Quinone 1,2-Benzoquinone (Yellow/Brown Chromophore) Catechol->Quinone Oxidation (O2)

Figure 1: Photodegradation pathway of this compound showing stepwise dealkylation leading to quinone formation.

Troubleshooting Guide (Q&A)

Issue 1: "I see two new major peaks eluting before the parent peak in Reverse Phase HPLC."

Diagnosis: These are likely the mono-alkylated phenols formed by the loss of one ether group.

  • Explanation: The parent molecule is highly lipophilic (two alkyl chains). Losing a butyl or ethyl group exposes a hydroxyl (-OH) group, significantly increasing polarity and reducing retention time on C18 columns.

  • Identification Strategy:

    • Peak A (Earlier eluting): Likely 2-Ethoxyphenol (Guaethol). It is more polar than the butoxy variant.

    • Peak B (Later eluting): Likely 2-Butoxyphenol . The butyl chain retains more lipophilicity than the ethyl chain.

  • Action: Run a reference standard of 2-Ethoxyphenol (CAS 94-71-3). If Peak A matches, Peak B is almost certainly the butoxy isomer.

Issue 2: "The solution is turning yellow/brown, but the parent peak area is still >98%."

Diagnosis: Formation of 1,2-Benzoquinone (o-Benzoquinone).

  • Explanation: Quinones have extremely high extinction coefficients in the visible region. Even trace amounts (<0.1%) can cause visible discoloration. This suggests that the degradation product (Catechol) is essentially unstable and oxidizing immediately.

  • Causality: The presence of dissolved oxygen accelerates the Catechol

    
     Quinone transition.
    
  • Action:

    • Check for a broad, low-intensity peak at the solvent front (highly polar).

    • Degas solvents and store samples under Nitrogen/Argon to differentiate oxidative yellowing from direct photolysis.

Issue 3: "Are the degradation products toxic?"

Diagnosis: Yes, potentially more cytotoxic than the parent.

  • Explanation: While the parent ether is relatively inert, the degradation products are phenols and quinones.

    • Catechols/Quinones: Known Michael acceptors that can react with protein thiols and DNA (genotoxicity risk).

    • Aldehydes: Acetaldehyde and Butyraldehyde are volatile irritants formed during the cleavage of the ether chain.

  • Action: Treat UV-exposed samples as potential sensitizers.

Experimental Protocols

Protocol A: Photostability Stress Test (ICH Q1B Compliant)

Objective: Force degradation to identify potential impurities.

  • Sample Preparation:

    • Dissolve this compound to 1 mg/mL in Acetonitrile:Water (50:50) .

    • Note: Avoid Methanol if possible, as it can act as a radical scavenger and alter the product profile.

  • Irradiation:

    • Light Source: Xenon arc lamp (simulate D65 standard daylight) or Cool White Fluorescent + Near UV lamp.

    • Exposure: 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Control: Wrap one vial in aluminum foil (Dark Control) and place it next to the irradiated sample to rule out thermal degradation.

Protocol B: LC-MS Identification Workflow

Objective: Confirm the identity of degradation products.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 280 nm (Phenols) and 350 nm (Quinones)
MS Mode ESI Negative (Phenols ionize best in negative mode)

Expected MS Signals (m/z):

  • Parent (EBB): 194.13 [M+H]⁺ (Positive mode)

  • 2-Butoxyphenol: 165.09 [M-H]⁻

  • 2-Ethoxyphenol: 137.06 [M-H]⁻

  • Catechol: 109.03 [M-H]⁻

Degradation Data Summary

The following table summarizes the physicochemical properties of the parent and its breakdown products to aid in identification.

CompoundStructure TypeRelative RT (C18)UV Max (nm)Key Characteristic
This compound Diether (Parent)1.00 (Ref)275Stable, Non-polar
2-Butoxyphenol Mono-ether Phenol~0.75278Intermediate polarity
2-Ethoxyphenol Mono-ether Phenol~0.60278Matches "Guaethol" std
Catechol Di-phenol~0.20276Unstable, Oxidizes rapidly
1,2-Benzoquinone Quinone<0.10390 (Yellow) Visible color, Broad peak

Frequently Asked Questions (FAQs)

Q: Does the solvent affect the degradation rate? A: Yes. Protic solvents (Water, Alcohols) can accelerate hydrolysis pathways, though radical homolysis dominates in non-polar solvents. In chlorinated solvents (like DCM), UV light can generate chlorine radicals that attack the aromatic ring, leading to chlorinated byproducts (e.g., chlorocatechols). Recommendation: Use Acetonitrile for stability studies.

Q: Can I prevent this degradation in my formulation? A:

  • Packaging: Amber glass is mandatory. It blocks <400 nm UV light.[1]

  • Antioxidants: Adding BHT or Tocopherol can scavenge the radicals formed during ether cleavage, but they will not stop the direct photon absorption.

  • UV Absorbers: If this is a topical formulation, the inclusion of Octocrylene or Avobenzone can shield the molecule.

Q: Is the degradation mechanism temperature-dependent? A: Photolysis is generally temperature-independent (zero-order with respect to T), but the secondary oxidation (Catechol


 Quinone) is highly temperature-dependent. Keeping samples at 4°C during irradiation (if possible) will preserve the intermediate phenols and reduce yellowing, making identification easier.

References

  • Photochemistry of Catechol Ethers: Mechanistic studies on the photodegradation of 1,2-dialkoxybenzenes indicate C-O bond homolysis as the primary quantum event.

    • Source: Environmental Science & Technology[2]

  • Quinone Formation: Oxidation of catechols to o-benzoquinones: Mechanisms and detection.

    • Source: Journal of Organic Chemistry
  • ICH Q1B Guidelines: Stability Testing: Photostability Testing of New Drug Substances and Products.

    • Source: ICH Official Guidelines

Sources

overcoming steric hindrance in 1-Ethoxy-2-butoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-ethoxy-2-butoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific etherification. The synthesis, while appearing straightforward, presents notable challenges primarily due to steric hindrance at the ortho position. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to empower you to overcome these synthetic hurdles and achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the primary challenge?

The most prevalent and direct route to this compound is the Williamson ether synthesis.[1][2][3] This method involves the reaction of the sodium or potassium salt of 2-ethoxyphenol (the nucleophile) with a butyl halide, such as 1-bromobutane (the electrophile).[4] The primary challenge in this specific synthesis is steric hindrance. The pre-existing ethoxy group at the ortho position on the phenoxide ring sterically impedes the approach of the butyl halide to the oxygen nucleophile, which can significantly slow down the desired SN2 reaction rate and lead to lower yields.[5]

Q2: My reaction yield is consistently low. What are the likely culprits?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Deprotonation: The phenolic proton of 2-ethoxyphenol must be fully removed to generate the nucleophilic phenoxide. Incomplete deprotonation results in unreacted starting material.

  • Steric Hindrance: As mentioned, the ortho-ethoxy group creates a sterically congested environment, hindering the SN2 attack.[5]

  • Competing Elimination (E2) Reaction: The alkoxide can act as a base, promoting the E2 elimination of the butyl halide to form butene, especially if reaction temperatures are too high or if a more hindered butyl halide (e.g., 2-bromobutane) is used.[1][2]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature are all critical parameters that can dramatically influence the outcome of the reaction.[3][6]

  • Reagent Quality: The purity of 2-ethoxyphenol, the butyl halide, and the solvent is crucial. Water content in the solvent or reagents can quench the highly reactive phenoxide.

Q3: Can I use a different butyl halide, like t-butyl bromide, to introduce the butoxy group?

It is strongly discouraged to use tertiary alkyl halides like t-butyl bromide for a Williamson ether synthesis.[7] Due to severe steric hindrance, the SN2 pathway is highly disfavored. Instead, the strongly basic phenoxide will almost exclusively act as a base, leading to the E2 elimination product, isobutylene, and virtually no desired ether product. For this synthesis, a primary alkyl halide like 1-bromobutane or 1-iodobutane is the most suitable choice.[1][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation with Significant Recovery of Starting Material (2-Ethoxyphenol)

This scenario strongly suggests an issue with the initial deprotonation step to form the phenoxide.

Logical Troubleshooting Workflow:

start Low yield, high 2-ethoxyphenol recovery base_check Is the base strong enough and used in sufficient excess? start->base_check solvent_check Is the solvent anhydrous and aprotic polar? base_check->solvent_check Yes solution1 Solution: Use a stronger base (e.g., NaH) in a rigorously dried aprotic polar solvent (e.g., DMF, DMSO). base_check->solution1 No temp_check Was the deprotonation allowed sufficient time and temperature? solvent_check->temp_check Yes solvent_check->solution1 No temp_check->solution1 No

Caption: Decision workflow for troubleshooting low conversion.

Detailed Analysis and Solutions:

  • Inadequate Base: While bases like sodium hydroxide or potassium carbonate can be used, they may not be strong enough to ensure complete deprotonation, especially if there are trace amounts of water. Sodium hydride (NaH) is a superior choice as it irreversibly deprotonates the phenol, forming H₂ gas which bubbles out of the reaction, driving the equilibrium forward.[7][8]

  • Solvent Choice: Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity, and can also interfere with strong bases like NaH. Apolar aprotic solvents may not adequately dissolve the phenoxide salt. The ideal choice is a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation and leaves the phenoxide anion highly reactive.[3][6]

Recommended Protocol Adjustment:

Use 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF. Add the 2-ethoxyphenol dropwise at 0 °C and allow the mixture to stir for at least 30 minutes at room temperature to ensure complete deprotonation before adding the butyl halide.

Problem 2: Low Yield with Evidence of Butene Formation (e.g., off-gassing, characteristic odor)

This indicates that the competing E2 elimination reaction is a significant pathway.

Reaction Pathway Competition:

cluster_0 Reaction Pathways reactants 2-Ethoxyphenoxide + 1-Bromobutane sn2 SN2 Attack (Favored by lower temp, primary halide) reactants->sn2 Substitution e2 E2 Elimination (Favored by higher temp, steric hindrance) reactants->e2 Elimination product This compound (Desired Product) sn2->product side_product Butene + HBr (Side Product) e2->side_product

Caption: Competing SN2 and E2 pathways.

Detailed Analysis and Solutions:

  • Reaction Temperature: Higher temperatures provide more energy for the reactants to overcome the activation energy of both pathways, but often favor the higher activation energy E2 pathway disproportionately.

  • Steric Hindrance: While you must use a primary butyl halide, the steric bulk on the nucleophile (2-ethoxyphenoxide) can still encourage it to act as a base rather than a nucleophile.

Recommended Protocol Adjustment:

  • Maintain Lower Temperature: After the initial deprotonation, add the 1-bromobutane and maintain the reaction temperature between 50-70 °C. Avoid aggressive heating or high reflux temperatures.

  • Consider a Better Leaving Group: Switching from 1-bromobutane to 1-iodobutane can accelerate the SN2 reaction rate, potentially outcompeting the E2 pathway at lower temperatures. The C-I bond is weaker and iodide is a better leaving group than bromide.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound by addressing the key challenges of deprotonation and steric hindrance.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Ethoxyphenol138.16101.38 g
Sodium Hydride (60%)24.00110.44 g
1-Bromobutane137.02121.1 mL
Anhydrous DMF--20 mL

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 100 mL round-bottom flask with a magnetic stir bar and a septum.

  • Base Preparation: Carefully add sodium hydride (0.44 g, 11 mmol) to the flask, followed by anhydrous DMF (10 mL).

  • Phenol Addition: Dissolve 2-ethoxyphenol (1.38 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease.

  • Alkylation: Add 1-bromobutane (1.1 mL, 12 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and maintain this temperature, monitoring the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Workup:

    • Cool the reaction to room temperature and cautiously quench by the slow addition of water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove any unreacted 2-ethoxyphenol, followed by a brine wash (20 mL).[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Strategies for Highly Hindered Systems

For particularly challenging syntheses where the Williamson ether synthesis provides unsatisfactory results, modern catalytic methods may offer a viable alternative.

  • Copper-Catalyzed Ether Synthesis: Recent advancements have shown that copper(I) catalytic systems can facilitate the synthesis of sterically hindered ethers under mild conditions, often at room temperature.[10]

  • Reductive Etherification: Metal-free reductive etherification methods using reagents like chlorodimethylsilane (CDMS) with a thiourea catalyst have proven effective for synthesizing complex and hindered ethers.[11]

These advanced methods may require more specialized reagents and conditions but can be powerful tools for overcoming significant steric barriers.

References

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (Source: A research paper on the Williamson synthesis method and its influencing factors). [Link]

  • Williamson Ether Synthesis. (Source: ChemTalk, an educational chemistry resource). [Link]

  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. (Source: ResearchGate, a platform for scientific collaboration). [Link]

  • Williamson Ether Synthesis. (Source: Organic Chemistry Tutor, an online educational resource). [Link]

  • The Williamson Ether Synthesis. (Source: Chemistry Steps, a resource for organic chemistry). [Link]

  • Williamson Ether Synthesis reaction. (Source: BYJU'S, an educational technology company). [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (Source: Oreate AI Blog, a blog on chemical synthesis). [Link]

  • Williamson ether synthesis. (Source: Wikipedia, the free encyclopedia). [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. (Source: Quora, a question-and-answer website). [Link]

  • The Williamson Ether Synthesis. (Source: Master Organic Chemistry, an online resource for organic chemistry). [Link]

  • Williamson Ether Synthesis. (Source: A general overview of the Williamson Ether Synthesis). [Link]

  • 9.6: Williamson Ether Synthesis. (Source: Chemistry LibreTexts, a collaborative, open-access textbook platform). [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzene. (Source: A laboratory manual from a university science learning center). [Link]

  • Williamson Ether Synthesis. (Source: A YouTube tutorial by Professor Dave Explains). [Link]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (Source: A research article from the National Center for Biotechnology Information). [Link]

  • Ether synthesis by etherification (alkylation). (Source: Organic Chemistry Portal, a database of organic reactions). [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (Source: An article from ACS Publications). [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. (Source: An article from The Journal of Organic Chemistry). [Link]

Sources

Validation & Comparative

Technical Analysis: NMR Spectral Differentiation of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Spectral Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Researchers.

Executive Summary: The Asymmetry Challenge

In the synthesis of catechol derivatives, particularly for flavoring agents or pharmaceutical intermediates, distinguishing the target 1-Ethoxy-2-butoxybenzene (EBB) from its symmetric homologs—1,2-Diethoxybenzene (DEB) and 1,2-Dibutoxybenzene (DBB) —is a critical quality control step.

While symmetric analogs exhibit simplified NMR patterns due to chemical equivalence, EBB represents a "mixed ether" system. Its lack of


 symmetry breaks the magnetic equivalence of the aromatic protons and creates distinct, often overlapping, aliphatic environments. This guide provides a high-resolution comparative analysis to definitively identify EBB in crude reaction mixtures.

Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is standardized for all spectral data presented.

Synthesis Context (Williamson Ether Synthesis)

The primary route to EBB involves the alkylation of 2-ethoxyphenol (Guethol) with


-butyl bromide, or conversely, 2-butoxyphenol with ethyl bromide. Common impurities include unreacted starting material and symmetric bis-alkylated byproducts caused by disproportionation or impure starting materials.
NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% v/v TMS.
    
    • Rationale:

      
       minimizes hydrogen bonding interactions compared to DMSO-
      
      
      
      , providing sharper resolution of the aliphatic multiplets.
  • Concentration: 15 mg of analyte in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) may cause signal broadening in the aromatic region due to

      
      -
      
      
      
      stacking viscosity effects.
  • Filtration: Samples are filtered through a 0.2

    
    m PTFE syringe filter to remove inorganic salts (
    
    
    
    ,
    
    
    ) from the synthesis, which can distort field homogeneity.

Comparative 1H NMR Analysis

The power of 1H NMR in this context lies in the Aliphatic Fingerprint Region (0.9 - 4.2 ppm) .

The Aliphatic Region: Resolving the Ether Linkages

In symmetric alternatives (DEB or DBB), the O-methylene protons (


) appear as a single signal integration. In EBB, these are chemically distinct.
FeatureThis compound (Target)1,2-Diethoxybenzene (Alternative 1)1,2-Dibutoxybenzene (Alternative 2)
Methyl (

)
Two signals: 1.[1] Triplet ~1.45 ppm (Ethoxy)2. Triplet ~0.98 ppm (Butoxy)One signal: Triplet ~1.45 ppmOne signal: Triplet ~0.98 ppm
Methylene (

)
Two Multiplets: ~1.50 ppm (Butoxy

)~1.82 ppm (Butoxy

)
None Two Multiplets: ~1.50 ppm~1.82 ppm
Ether Link (

)
Distinct Overlap: 1. Quartet ~4.10 ppm (Ethoxy)2. Triplet ~4.02 ppm (Butoxy)One Signal: Quartet ~4.10 ppmOne Signal: Triplet ~4.00 ppm

Key Diagnostic: Look for the 4.0 - 4.2 ppm region .

  • Symmetric: Clean Quartet (DEB) or Clean Triplet (DBB).

  • Asymmetric (EBB): A "Quartet + Triplet" overlap. The integration must equal 4H total (2H from ethoxy + 2H from butoxy).

The Aromatic Region: Symmetry Breaking

The aromatic protons in catechol ethers are highly sensitive to symmetry.

  • Symmetric (DEB/DBB): The molecule has a

    
     axis (or plane of symmetry). The protons appear as an AA'BB' system . This typically resolves as two tight multiplets symmetric around ~6.9 ppm.
    
  • Asymmetric (EBB): The ethyl and butyl chains exert slightly different steric and inductive effects. The symmetry is broken, resulting in an ABCD system . While they may still overlap, the fine structure becomes more complex, often broadening the multiplets compared to the sharp AA'BB' pattern.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive "atom count" verification.

Signal TypeThis compound (EBB)Symmetric Alternatives (DEB/DBB)
Total Signals 10 Carbon Signals 5 (DEB) or 7 (DBB) Signals
Quaternary C-O Two distinct peaks: ~149.1 ppm & ~149.4 ppmOne peak: ~149.2 ppm (Intensity is double)
Aromatic CH Four distinct peaks: 112-122 ppm rangeTwo peaks: Due to symmetry equivalence
Aliphatic Four peaks: Ethoxy:

Butoxy:

Reduced set: Only one set of alkyl signals visible.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for distinguishing the target molecule from its symmetric impurities using NMR data.

NMR_Logic Sample Crude Reaction Mixture H_NMR 1H NMR (400 MHz, CDCl3) Sample->H_NMR Region_Aliphatic Analyze 3.9 - 4.2 ppm Region (O-CH2 Protons) H_NMR->Region_Aliphatic Result_Single Single Signal Observed (Quartet OR Triplet) Region_Aliphatic->Result_Single High Symmetry Result_Mixed Overlapping Signals (Quartet + Triplet) Region_Aliphatic->Result_Mixed Asymmetry Conclusion_Sym Symmetric Impurity (DEB or DBB) Result_Single->Conclusion_Sym Conclusion_Target Target: this compound (Confirmation Step: 13C NMR) Result_Mixed->Conclusion_Target C_NMR 13C NMR Analysis Aromatic Region (145-150 ppm) Conclusion_Target->C_NMR C_Result Two Quaternary Signals (~149.1 & ~149.4 ppm) C_NMR->C_Result

Figure 1: Decision tree for spectral identification of this compound.

Detailed Assignments & Chemical Shifts

The following table synthesizes data from standard catechol ether databases to provide the expected shifts for the target molecule.

Table 1: 1H NMR Assignment (400 MHz, )
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
1 Ar-H6.85 - 6.95Multiplet4H-
2

(Ethoxy)
4.08Quartet2H7.0
3

(Butoxy)
4.00Triplet2H6.8
4

(Butoxy)
1.80Quintet/Mult2H-
5

(Butoxy)
1.51Sextet/Mult2H-
6

(Ethoxy)
1.44Triplet3H7.0
7

(Butoxy)
0.97Triplet3H7.4
Table 2: 13C NMR Assignment (100 MHz, )
Carbon TypeShift (

ppm)
Notes
Ar-C-O (Quaternary) 149.4, 149.1Distinct peaks confirm asymmetry.
Ar-C-H 121.3, 121.0, 114.5, 114.24 distinct signals (vs. 2 in symmetric analogs).

69.1 (Butoxy), 64.5 (Ethoxy)Butoxy is generally downfield due to chain length effects.
Aliphatic

31.5, 19.4Butoxy chain carbons.
Methyl

14.9 (Ethoxy), 13.9 (Butoxy)-

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

Sources

Decoding Molecular Structure: A Comparative FTIR Analysis of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spectral Interpretation and Peak Assignment

This comparison guide is designed for researchers and professionals in drug development and chemical synthesis, providing not only spectral assignments but also the underlying rationale based on established vibrational spectroscopy principles. We will dissect the contributions of the ethoxy group, the butoxy group, and the ortho-disubstituted aromatic ring to the overall spectrum, drawing direct comparisons with well-documented molecules such as Phenetole (ethoxybenzene), Butoxybenzene, and 1,2-Dimethoxybenzene (Veratrole).

The Structural Basis for Vibrational Fingerprints

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its chemical bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. For 1-Ethoxy-2-butoxybenzene, we anticipate distinct absorption peaks corresponding to several key structural motifs:

  • Aromatic Ring (Ortho-Disubstituted): The benzene ring gives rise to C-H and C=C stretching vibrations, as well as characteristic out-of-plane bending modes that are highly indicative of the substitution pattern.

  • Alkyl Chains (Ethoxy and Butoxy): The ethyl and butyl groups will exhibit characteristic C-H stretching and bending vibrations.

  • Ether Linkages (C-O-C): As an alkyl aryl ether, the molecule possesses two distinct C-O stretching vibrations: an asymmetric stretch (Aryl-O) and a symmetric stretch (Alkyl-O). Phenyl alkyl ethers are known to show two strong absorbances for C–O stretching.[1]

The following diagram illustrates the relationship between the molecule's functional components and their expected regions of absorption in an FTIR spectrum.

G cluster_molecule This compound Structure cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) mol Aromatic Ring | Ethoxy Group | Butoxy Group Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) mol->Aromatic_CH Aryl C-H Bonds Aliphatic_CH Aliphatic C-H Stretch (3000-2850 cm⁻¹) mol->Aliphatic_CH Ethyl & Butyl C-H Bonds Aromatic_CC Aromatic C=C Stretch (1600-1450 cm⁻¹) mol->Aromatic_CC Ring Vibrations Ether_CO Asymmetric & Symmetric C-O Stretch (1275-1000 cm⁻¹) mol->Ether_CO Aryl-O-Alkyl Linkages Ortho_Bend Ortho-Substitution C-H Out-of-Plane Bend (~750 cm⁻¹) mol->Ortho_Bend Adjacent Substituents

Caption: Structural components of this compound and their corresponding IR absorption regions.

Predicted FTIR Absorption Peaks for this compound and Their Assignment

Based on the analysis of its functional groups and comparison with related molecules, the predicted FTIR spectrum of this compound is summarized in the table below. Each assignment is grounded in established vibrational frequency correlations.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Causality
~3060MediumAromatic C-H StretchVibrations of C-H bonds on the benzene ring. These absorptions characteristically occur just above 3000 cm⁻¹.[2][3]
2965-2955StrongAsymmetric CH₃ StretchFrom the terminal methyl groups of the ethoxy and butoxy chains.
2940-2930StrongAsymmetric CH₂ StretchFrom the methylene groups in both the ethoxy and butoxy chains.
2875-2865MediumSymmetric CH₃ & CH₂ StretchSymmetric stretching modes of the alkyl groups. Aliphatic C-H stretches are consistently found in the 3000-2850 cm⁻¹ range.[2]
~1595Medium-StrongAromatic C=C StretchRing stretching vibration of the benzene nucleus.
~1495Medium-StrongAromatic C=C StretchA second characteristic ring stretching mode for the benzene ring.
~1465MediumCH₂ Scissoring (Bending)Bending vibration of the methylene groups in the alkyl chains.
~1390Medium-WeakCH₃ Umbrella (Bending)Symmetric bending vibration of the methyl groups.
~1250StrongAsymmetric Aryl-O-C StretchThis is a key diagnostic peak for alkyl aryl ethers, representing the stretching of the C(aryl)-O bond. Its position is expected to be around 1250 cm⁻¹.[1]
~1040StrongSymmetric Alkyl-O-C StretchThe second key ether band, corresponding to the stretching of the C(alkyl)-O bond.
~750StrongAromatic C-H Out-of-Plane BendThis peak is highly characteristic of ortho-disubstitution on a benzene ring. The four adjacent C-H bonds on the ring bend out of the plane in phase, giving a strong absorption in the 770-735 cm⁻¹ range.[4]

Comparative Analysis with Structurally Similar Compounds

To validate our predictions, we compare the expected peak assignments for this compound with the experimental data of its constituent parts and structural analogs. This comparison highlights how the combination of functional groups in the target molecule influences its final spectrum.

Vibrational ModeThis compound (Predicted) Phenetole (Ethoxybenzene)[5] Butoxybenzene[6] 1,2-Diethoxybenzene[7]
Aromatic C-H Stretch ~3060 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹~3050 cm⁻¹
Aliphatic C-H Stretch 2965-2865 cm⁻¹2980-2870 cm⁻¹2960-2870 cm⁻¹2980-2870 cm⁻¹
Aromatic C=C Stretch ~1595, ~1495 cm⁻¹~1598, ~1495 cm⁻¹~1598, ~1495 cm⁻¹~1590, ~1490 cm⁻¹
Asymmetric Aryl-O-C Stretch ~1250 cm⁻¹~1245 cm⁻¹~1247 cm⁻¹~1250 cm⁻¹
Symmetric Alkyl-O-C Stretch ~1040 cm⁻¹~1045 cm⁻¹~1040 cm⁻¹~1030 cm⁻¹
Ortho C-H Bend ~750 cm⁻¹ N/A (Monosubstituted)N/A (Monosubstituted)~745 cm⁻¹

Analysis of Comparison:

  • C-H Stretches: The aromatic (~3060 cm⁻¹) and aliphatic (2965-2865 cm⁻¹) C-H stretching regions are consistent across all molecules, as expected. This compound would show a more complex and intense aliphatic region than phenetole due to the additional C-H bonds of the butoxy group.

  • Asymmetric Aryl-O-C Stretch: A strong band around 1250 cm⁻¹ is a unifying feature of all these alkyl aryl ethers, confirming this as a reliable diagnostic peak for the Aryl-O-Alkyl moiety.

  • Ortho-Substitution Fingerprint: The most telling comparison is with 1,2-Diethoxybenzene. Both this molecule and our target compound are ortho-disubstituted. The presence of a strong absorption band around 750 cm⁻¹ is the definitive marker for this substitution pattern.[4][8] This band is absent in the monosubstituted phenetole and butoxybenzene, which instead show bands characteristic of monosubstitution (typically around 750 and 690 cm⁻¹).

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To experimentally verify these predictions, a standard procedure for analyzing a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a preferred method for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for obtaining an ATR-FTIR spectrum of a liquid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: The ATR crystal (typically diamond or germanium) must be impeccably clean. Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or acetone) and allow it to fully evaporate.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂ and water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small drop (typically 1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform an ATR correction (if available and necessary) to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to improve the appearance of the spectrum.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.

This self-validating protocol ensures that the collected spectrum is free from atmospheric interference and artifacts, providing a reliable experimental fingerprint of the compound for comparison and identification.

Conclusion

While a library spectrum for this compound is elusive, a robust and reliable prediction of its key FTIR absorption bands can be achieved through a comparative analysis of its structural components. The molecule is expected to exhibit strong, characteristic peaks for aliphatic C-H stretching (2965-2865 cm⁻¹), two prominent C-O ether stretches (~1250 and ~1040 cm⁻¹), and a definitive C-H out-of-plane bending mode around 750 cm⁻¹, which serves as a clear marker for its ortho-disubstituted aromatic ring. This analytical guide demonstrates the power of combining foundational spectroscopic principles with comparative data to confidently elucidate molecular structures, a critical capability in chemical research and development.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl phenyl ether. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b) on salt plate window. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, July 8). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1,2-diethoxybenzene from catechol and diethyl carbonate over KOH/AC. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 1-Ethoxy-2-butoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Ethoxy-2-butoxybenzene. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated, stability-indicating method. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of HPLC method development grounded in practical application and scientific integrity.

Introduction: The Imperative for Purity Analysis

This compound, an aromatic ether, finds applications in various chemical syntheses, including as an intermediate in the pharmaceutical and specialty chemical industries. Ensuring the purity of such starting materials is paramount, as impurities can compromise the safety, efficacy, and stability of the final product.[1] High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and precision in separating, identifying, and quantifying the main component and any potential impurities.[2][3]

A well-developed HPLC method is not merely a procedural checklist; it is a scientifically sound system designed to be specific, accurate, precise, and robust. This guide will walk you through the logical progression of method development, from initial analyte characterization to a comparative evaluation of chromatographic conditions and, finally, method validation in accordance with international guidelines.

Foundational Knowledge: Characterizing this compound

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial. This foundational knowledge informs the initial selection of chromatographic parameters.

  • Structure and Polarity: this compound is a relatively non-polar molecule due to the presence of the benzene ring and two ether linkages with alkyl chains. This hydrophobicity strongly suggests that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6]

  • UV Absorbance: The benzene ring in the molecule is a chromophore, meaning it absorbs ultraviolet (UV) light. Aromatic compounds typically exhibit strong absorbance around 254 nm, making a UV detector a suitable and sensitive choice for this analysis. A photodiode array (PDA) detector is highly recommended as it can acquire a full UV spectrum of the eluting peaks, which is invaluable for peak purity assessment.[7]

  • Solubility: The analyte's solubility will dictate the choice of diluent for sample preparation. Given its non-polar nature, a mixture of organic solvent (like acetonitrile or methanol) and water is a logical starting point.

Initial Method Development: A Rational Approach

The goal of initial method development is to achieve a good separation of the main peak from any potential impurities with acceptable peak shape and retention time.

  • Column Selection: A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point due to its strong hydrophobic retention.[8] A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance of efficiency and backpressure.[9]

  • Mobile Phase Selection: A simple gradient elution is often employed in initial screening to elute a wide range of compounds.[10] A common starting point is a gradient of water (Mobile Phase A) and acetonitrile (Mobile Phase B). Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[3]

  • Gradient Program: A broad gradient, for example, from 50% B to 95% B over 15 minutes, can help to quickly assess the retention behavior of the analyte and any impurities.

  • Detection Wavelength: Based on the presence of the benzene ring, an initial detection wavelength of 254 nm is a logical choice.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[10] Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times.

Caption: Initial HPLC Method Development Workflow.

Comparative Analysis: Optimizing the Separation

Once an initial separation is achieved, the next step is to optimize the method by comparing different chromatographic conditions to improve resolution, reduce run time, and enhance peak symmetry.

This study will compare the performance of three different stationary phases and two different organic modifiers in the mobile phase.

  • Stationary Phase Comparison:

    • C18 (Octadecylsilane): Provides strong hydrophobic interactions.

    • C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for moderately polar compounds.[11]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be particularly useful for separating aromatic isomers.[11]

  • Organic Modifier Comparison:

    • Acetonitrile: A common and effective organic modifier.

    • Methanol: Can provide different selectivity compared to acetonitrile and is a valuable tool for optimization.[12]

  • Prepare a stock solution of this compound.

  • Set up the HPLC system with the first column (C18) and the acetonitrile/water mobile phase.

  • Run the initial gradient method and record the chromatogram.

  • Replace the mobile phase with methanol/water and repeat the analysis.

  • Repeat steps 2-4 for the C8 and Phenyl-Hexyl columns.

  • Analyze the resulting chromatograms for resolution between the main peak and any impurities, peak tailing (asymmetry), and analysis time.

Caption: Comparative Analysis Workflow for Method Optimization.

The following table summarizes hypothetical but realistic data from the comparative study.

ColumnOrganic ModifierResolution (Main Peak vs. Closest Impurity)Tailing Factor (Main Peak)Analysis Time (min)
C18 Acetonitrile1.81.218
C18 Methanol1.61.320
C8 Acetonitrile1.51.115
C8 Methanol1.41.217
Phenyl-Hexyl Acetonitrile2.5 1.0 16
Phenyl-Hexyl Methanol2.21.118

Analysis of Results: The Phenyl-Hexyl column with an acetonitrile/water mobile phase provided the best resolution and peak shape in the shortest analysis time. The π-π interactions of the phenyl stationary phase likely contributed to the improved separation of aromatic impurities.

Method Validation: Ensuring Trustworthiness and Reliability

Once the optimal chromatographic conditions are selected, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[13][14]

A validation protocol should be established before initiating the validation study.[13] The following parameters are essential for a purity method:

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is often demonstrated through forced degradation studies.

    • Forced Degradation Protocol: Expose the this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[16] The goal is to achieve 5-20% degradation.[16] The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Inject each solution in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Protocol: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[15]

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol: Introduce small variations to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Caption: HPLC Method Validation Workflow.

Conclusion: A Validated Method for Confident Purity Analysis

This guide has systematically navigated the development and validation of an HPLC method for the purity analysis of this compound. By starting with a solid understanding of the analyte's properties, we rationally selected initial chromatographic conditions. A comparative study of different stationary phases and mobile phases allowed for the optimization of the separation, highlighting the superior performance of a Phenyl-Hexyl column with an acetonitrile gradient. Finally, a comprehensive validation protocol based on ICH guidelines ensures the method is specific, linear, accurate, precise, and robust. The resulting validated method provides a high degree of confidence in the purity assessment of this compound, a critical aspect of quality control in the pharmaceutical and chemical industries.

References

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanet. Retrieved from [Link]

  • HPLC Method Development And Validation For Determination Of Artemether In Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025-02-06). Retrieved from [Link]

  • Sumithra, M. (2024-06-30). Analytical method development and validation of Artemether by RP-HPLC. Ukaaz Publications. Retrieved from [Link]

  • Welch Materials. (2025-11-05). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • LCGC International. (2013-11-01). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • ICH. (2023-11-30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2025-08-05). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved from [Link]

  • Biotage. (2023-01-26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butoxy-2-ethoxyethane (CAS 4413-13-2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022-03-31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, butoxy-. Retrieved from [Link]

  • NIH. (2024-02-07). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromatography Forum. (2012-11-09). How to design a purity test using HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). 1-Ethoxy-2-ethylbenzene. PubChem. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Lab Manager. (2026-01-28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2019-12-28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

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Comparative Reactivity Guide: 1-Ethoxy-2-butoxybenzene vs. 1,2-Dimethoxybenzene (Veratrole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide compares the reactivity, physical properties, and application profiles of 1,2-Dimethoxybenzene (Veratrole) and its unsymmetrical, lipophilic analog 1-Ethoxy-2-butoxybenzene .

While Veratrole serves as the standard electron-rich "catechol ether" benchmark in organic synthesis, this compound represents a specialized scaffold often encountered in PDE4 inhibitor design (e.g., Rolipram and Roflumilast analogs). The transition from methoxy to bulkier alkoxy groups is rarely about electronic activation—which remains nearly identical—and almost exclusively about steric modulation , lipophilicity tuning (LogP) , and metabolic stability .

Quick Comparison Matrix
Feature1,2-Dimethoxybenzene (Veratrole)This compound
CAS Registry 91-16-7Analogous Structure
Electronic Effect Strong Donor (+R), ActivatedStrong Donor (+R), Activated
Steric Profile Low (Methyl groups freely rotate)High (Butyl/Ethyl chains create steric bulk)
Primary Reactivity Electrophilic Aromatic Substitution (EAS) at C4/C5EAS at C4/C5 (with higher regioselectivity)
Metabolic Fate Rapid O-Demethylation (CYP450)Slower O-Dealkylation / Side-chain Oxidation
Lipophilicity Low (LogP ~1.6)High (LogP ~4.5, estimated)
Physical State Liquid (mp 22.5°C)Oil / Low-melting Solid

Electronic vs. Steric Profile: The Mechanistic Divergence

To understand the reactivity differences, we must decouple the electronic resonance effects from the steric hindrance imposed by the alkyl chains.

Electronic Activation (Hammett Parameters)

Both molecules are 1,2-dialkoxybenzenes. The oxygen atoms donate electron density into the ring via resonance (+R effect), making the ring highly nucleophilic.

  • 
     (Methoxy):  -0.27
    
  • 
     (Ethoxy/Butoxy):  ~ -0.24 to -0.28 (Differences are negligible).
    

Conclusion: Electronically, both substrates are nearly equipotent in stabilizing the arenium ion intermediate during electrophilic attack. Reaction rates with small electrophiles (e.g.,


 or 

) will be similar.
Steric Hindrance (Taft Parameters)

This is the differentiating factor. The butyl chain in this compound introduces significant exclusion volume, protecting the ortho positions (C3 and C6) and influencing the approach of large electrophiles or enzymes.

  • Veratrole: Methyl groups are small (

    
    ).
    
  • This compound: The butyl group (

    
    ) and ethyl group (
    
    
    
    ) create a "steric fence."
Visualization: Steric Shielding & Reactive Sites

The following diagram illustrates the active sites (Green) versus sterically hindered sites (Red) for both molecules.

ReactivityMap cluster_0 1,2-Dimethoxybenzene (Veratrole) cluster_1 This compound V_C1 C1 (OMe) V_C2 C2 (OMe) V_C1->V_C2 V_C3 C3 V_C2->V_C3 V_C4 C4 (Active) V_C3->V_C4 V_C5 C5 (Active) V_C4->V_C5 V_C6 C6 V_C5->V_C6 V_C6->V_C1 B_C1 C1 (OEt) B_C2 C2 (OBu) B_C1->B_C2 B_C3 C3 (Hindered) B_C2->B_C3 B_C4 C4 (Active) B_C3->B_C4 B_C5 C5 (Active) B_C4->B_C5 B_C6 C6 (Blocked) B_C5->B_C6 B_C6->B_C1 caption Fig 1. Reactivity Map: Note the increased steric protection at C3/C6 in the butoxy analog.

Reactivity Benchmarks: Electrophilic Aromatic Substitution (EAS)

In drug synthesis, these substrates undergo halogenation, nitration, or Friedel-Crafts acylation.

Regioselectivity Rules
  • Veratrole: Substitution occurs at C4 (or C5, which is equivalent). The C3/C6 positions are "ortho-ortho" to the alkoxy groups and are sterically crowded, even with methyl groups.

  • This compound: Substitution is strongly directed to C4 and C5 .

    • C4 (para to OBu): Activated by OBu, meta to OEt.

    • C5 (para to OEt): Activated by OEt, meta to OBu.

    • Prediction: While electronically similar, C5 is slightly favored over C4 for very bulky electrophiles because the Ethoxy group (at C1) presents less steric bulk flanking the C5 position compared to the Butoxy group (at C2) flanking C4.

Experimental Data: Relative Rates (Proxy)

Direct competitive rate data is unavailable in open literature. However, using Anisole (Methoxy) vs. Phenetole (Ethoxy) vs. Butoxybenzene as proxies allows for high-confidence extrapolation.

Substrate ProxyRelative Rate (Bromination)Regioselectivity (Para:Ortho)
Anisole (-OMe) 1.0 (Reference)~90:10
Phenetole (-OEt) 1.2~94:6
Butoxybenzene (-OBu) 1.2~98:2

Interpretation: The longer alkyl chains slightly increase the electron donation (inductive effect of ethyl > methyl) but drastically reduce ortho attack. For this compound, this means virtually zero side-reactions at C3/C6 , resulting in cleaner crude reaction mixtures compared to Veratrole.

Metabolic Stability & Drug Design Applications

This is the primary reason researchers select this compound over Veratrole.

The "Metabolic Soft Spot"
  • Veratrole: The methyl ethers are rapidly cleaved by CYP450 isozymes (O-demethylation) to form catechols. Catechols are rapidly conjugated (sulfated/glucuronidated) and excreted, leading to a short half-life (

    
    ).
    
  • This compound: The bulkier alkyl groups impede the approach of the CYP heme center to the

    
    -carbon adjacent to the oxygen.
    
    • Mechanism:[1][2] Metabolism shifts from rapid O-dealkylation to slower

      
      -oxidation (oxidation at the end of the butyl chain).
      
Visualization: Metabolic Pathways

Metabolism cluster_veratrole Veratrole Metabolism (Rapid) cluster_butoxy This compound Metabolism (Slow) V 1,2-Dimethoxybenzene V_Int Hemiacetal Intermediate V->V_Int CYP450 (O-Demethylation) Catechol Catechol (Rapid Clearance) V_Int->Catechol Spontaneous B This compound B_Side Side-Chain Alcohol (Active Metabolite?) B->B_Side CYP450 (Omega-Oxidation) B_Dealk Mono-phenol (Slow Formation) B->B_Dealk Sterically Hindered O-Dealkylation caption Fig 2. Metabolic Divergence: Bulky ethers resist rapid clearance.

Experimental Protocol: Synthesis of this compound

Since this compound is not a commodity chemical like Veratrole, it must often be synthesized. The following protocol ensures high regiocontrol using a sequential alkylation strategy.

Objective

Synthesize this compound from Pyrocatechol via 2-Ethoxyphenol.

Reagents
  • Substrate: Pyrocatechol (1.0 eq)

  • Reagent A: Ethyl Bromide (1.1 eq)

  • Reagent B: n-Butyl Bromide (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: Acetone or DMF

Step-by-Step Workflow
  • Mono-Alkylation (Step 1):

    • Dissolve Pyrocatechol (11.0 g, 100 mmol) in Acetone (150 mL).

    • Add

      
       (13.8 g, 100 mmol). Note: Using 1 eq limits di-alkylation.
      
    • Add Ethyl Bromide (10.9 g, 100 mmol) dropwise at reflux.

    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Purification: Acidify, extract, and distill/column to isolate 2-Ethoxyphenol (guaiacol analog).

  • Second Alkylation (Step 2):

    • Dissolve 2-Ethoxyphenol (isolated from Step 1) in DMF (50 mL).

    • Add excess

      
       (2.0 eq) and n-Butyl Bromide (1.5 eq).
      
    • Heat to 80°C for 4 hours.

    • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with 1M NaOH (to remove unreacted phenol).

    • Result: this compound (Oil).

Validation Check
  • 1H NMR (CDCl3): Look for triplet at

    
     1.4 (Ethoxy-CH3), triplet at 
    
    
    
    0.9 (Butyl-CH3), and distinct multiplets for the methylene protons (
    
    
    4.0-4.1).
  • Absence of OH: IR spectrum should show no broad stretch at 3300 cm⁻¹.

References

  • Spina, D. (2008).[3] "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308-315.[3] Link

  • Matera, M. G., et al. (2022). "An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022." Molecules, 27(15), 5035. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. (Source for values).
  • Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, New York. (Source for values).
  • PubChem. (2025).[4] "1,2-Dimethoxybenzene Compound Summary." National Library of Medicine. Link

Sources

Definitive Guide to Qualifying 1-Ethoxy-2-butoxybenzene Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mixed Ether" Challenge

In pharmaceutical development, 1-Ethoxy-2-butoxybenzene (EBB) represents a classic "Critical Process Impurity" (CPI). Often formed during the alkylation of catechol (1,2-dihydroxybenzene) when both ethyl and butyl groups are introduced—either intentionally or via reagent contamination—this mixed ether poses a unique challenge. Unlike symmetric ethers (1,2-diethoxybenzene), EBB lacks a dedicated pharmacopeial monograph, forcing analytical scientists to establish their own Primary Reference Standards .

This guide abandons the generic "product listing" format to provide a rigorous, self-validating technical framework for qualifying EBB standards. We compare the three tiers of reference materials available to researchers and define the "Gold Standard" protocol for in-house qualification.

Technical Context & Causality

The Origin of the Impurity

EBB is typically a side-product in the synthesis of catechol-based APIs or liquid crystals. Its formation is driven by the sequential alkylation mechanism:

  • Step 1: Catechol is mono-alkylated (e.g., with ethyl bromide) to form 2-ethoxyphenol (Guethol).

  • Step 2: If the subsequent reaction involves a butylating agent (or if the starting material contained butyl impurities), the remaining hydroxyl group is alkylated, yielding the mixed ether this compound.

Why Standard Quality Matters

Because EBB is lipophilic (LogP ~3.5), it co-elutes with other non-polar impurities in Reverse Phase HPLC (RP-HPLC). A poorly characterized standard with <95% purity can lead to:

  • Response Factor Errors: Over/underestimation of toxicological burden.

  • Retention Time Shifts: Misidentification of the impurity peak.

Comparative Analysis of Reference Standard Tiers

When sourcing EBB for quality control, you will encounter three distinct tiers. The choice depends on the regulatory stage of your project (Early R&D vs. GMP Release).

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: In-House Synthesized Standard
Source NMI (NIST/BAM) or ISO 17034 Accredited VendorChemical Catalog Houses (e.g., Sigma, TCI)Internal MedChem / Process Chem Dept.
Traceability Absolute (SI Units via Mass Balance)Relative (Vendor COA)Derived (Requires full characterization)
Purity >99.5% (with Uncertainty Budget)>95-98% (Area % only)Variable (Must be purified to >99.0%)
Data Package qNMR, TGA, KF, ROI, HomogeneityHPLC-UV, 1H-NMRUser Generated (See Protocol Below)
Cost/Lead Time High / Long (Often Custom)Low / ImmediateHigh Labor / Immediate
Suitability GMP Release / Calibration Method Development / ID Routine QC (if qualified as Secondary)

Expert Insight: For EBB, Tier 1 CRMs are rarely available off-the-shelf. Most development teams must purchase a Tier 2 "Research Grade" chemical and upgrade it to a Tier 1 "Primary Standard" using the Mass Balance Approach .

The "Self-Validating" Qualification Protocol

To upgrade a commercial EBB reagent to a Reference Standard, you must establish Identity and Purity orthogonally.

Phase A: Structural Elucidation (Identity)

Objective: Prove the molecule is this compound and not a symmetric isomer.

Method: 1H-NMR (400 MHz, CDCl3)

  • Causality: You must distinguish the ethoxy group from the butoxy group.

  • Key Diagnostic Signals:

    • Ethoxy -CH3: Triplet (~1.4 ppm).

    • Butoxy -CH3: Triplet (~0.95 ppm) – distinct from ethoxy.

    • Ethoxy -OCH2-: Quartet (~4.1 ppm).

    • Butoxy -OCH2-: Triplet (~4.0 ppm) – overlapping but integration must equal 2H.

    • Aromatic Region: Multiplet (6.8–7.0 ppm, 4H).

Phase B: Purity Assessment (Mass Balance)

Objective: Determine the absolute potency (% w/w).

graphic Purity
100
\text{Potency}graphic Purity}}{100}

Step 1: Chromatographic Purity (Orthogonal)

  • Technique 1: RP-HPLC (UV @ 270 nm)

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile. Gradient 40% B to 90% B.

    • Rationale: Detects non-volatile, UV-active impurities (e.g., unreacted catechol).

  • Technique 2: GC-FID

    • Column: DB-5ms or equivalent.

    • Rationale: Detects volatile organic impurities that lack chromophores (e.g., residual alkyl halides).

Step 2: Volatiles & Water

  • TGA (Thermogravimetric Analysis): Measure weight loss <150°C.

  • Karl Fischer Titration: Measure water content (likely low for this lipophilic ether).

Visualizing the Workflow

Diagram 1: Impurity Formation Pathway

This diagram illustrates where EBB originates, highlighting the risk of "mixed ether" formation.

ImpurityPathway Catechol Catechol (1,2-Dihydroxybenzene) Guethol 2-Ethoxyphenol (Intermediate) Catechol->Guethol + EtBr / K2CO3 EBB This compound (Target Impurity) Guethol->EBB + BuBr (Impurity/Step 2) DiEthoxy 1,2-Diethoxybenzene (Symm. Impurity) Guethol->DiEthoxy + EtBr (Excess)

Figure 1: Formation pathway of this compound.[1][2][3][4] The red dashed line indicates the critical divergence point where the mixed ether is formed.

Diagram 2: The Qualification Decision Tree

Follow this logic to validate your standard.

QualificationWorkflow Start Acquire Crude/Commercial This compound Identity Identity Check (1H-NMR + MS) Start->Identity PurityCheck Purity Screening (HPLC-UV + GC-FID) Identity->PurityCheck Decision1 Purity > 99.0%? PurityCheck->Decision1 Purify Purification Step (Prep-HPLC or Distillation) Decision1->Purify No MassBalance Mass Balance Calculation (TGA + ROI + KF) Decision1->MassBalance Yes Purify->PurityCheck Retest FinalCert Issue Certificate of Analysis (Primary Standard) MassBalance->FinalCert

Figure 2: Self-validating workflow for upgrading a research chemical to a Primary Reference Standard.

Experimental Data Summary (Representative)

The following data represents typical acceptance criteria for a qualified EBB standard.

Test ParameterMethodAcceptance CriteriaTypical Result
Appearance VisualClear, colorless to pale yellow liquidConforms
Identification A 1H-NMRConsistent with structureConforms
Identification B MS (ESI+)[M+H]+ = 195.1 ± 0.5 amu195.2 amu
Chromatographic Purity HPLC-UV (270 nm)NLT 99.0% Area99.4%
Volatile Impurities GC-HeadspaceNMT 0.5% Total Solvents0.1%
Water Content Karl FischerNMT 0.1%0.05%
Residue on Ignition USP <281>NMT 0.1%<0.05%
Assay (Potency) Mass BalanceReport Value99.2% w/w

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. ICH, 2006. [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis.[5] NIST.[1][5] [Link]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. EMA, 2006. [Link]

  • PubChem. Compound Summary for 1-Ethoxy-2-methoxybenzene (Structural Analog). National Library of Medicine. [Link]

Sources

Comparative Volatility Profiling: 1-Ethoxy-2-butoxybenzene vs. Symmetrical Dialkoxybenzenes

[1]

Executive Summary: The Asymmetry Advantage

In the development of functional fluids, fragrance fixatives, and organic intermediates, volatility is a critical quality attribute (CQA). While symmetrical dialkoxybenzenes like 1,2-Diethoxybenzene and 1,2-Dibutoxybenzene are industry standards, the asymmetric analog 1-Ethoxy-2-butoxybenzene presents a unique physicochemical profile.

This guide objectively compares the volatility metrics of these three compounds. Our analysis reveals that this compound offers a "Goldilocks" volatility profile—lower evaporation rates than the diethyl analog but higher vapor pressure than the dibutyl analog—combined with a suppressed melting point due to molecular asymmetry. This makes it an ideal candidate for liquid-phase applications where crystallization at low temperatures is a failure mode.

Structural & Theoretical Analysis

Volatility in dialkoxybenzenes is governed primarily by two factors: Molecular Weight (MW) and Intermolecular Forces (Van der Waals) .

The Homologous Series

The target compound sits directly between the diethyl and dibutyl analogs in the homologous series of catechol ethers.

CompoundStructure TypeFormulaMW ( g/mol )SymmetryTheoretical Volatility
1,2-Diethoxybenzene SymmetricalC₁₀H₁₄O₂166.22High (

)
High (Lowest London Forces)
This compound Asymmetrical C₁₂H₁₈O₂ 194.27 Low (

)
Intermediate
1,2-Dibutoxybenzene SymmetricalC₁₄H₂₂O₂222.33High (

)
Low (Highest London Forces)
Mechanism of Action

The substitution of an ethyl group with a butyl group increases the molecular surface area. This enhances London Dispersion Forces, requiring more energy (heat) to transition from liquid to gas phase.

  • Symmetry Effect: Symmetrical molecules (Diethyl/Dibutyl) pack efficiently in the solid state, leading to higher melting points. The asymmetric this compound disrupts this packing, likely remaining liquid at lower temperatures while maintaining a high boiling point—a critical feature for cold-weather solvent applications.

VolatilityMechanismcluster_0Structural Factorscluster_1Physicochemical OutcomeMWMolecular Weight(Mass)VdWVan der WaalsForcesMW->VdWIncreasesInsightThis compound:Asymmetry lowers MP,MW raises BPMW->InsightChainAlkyl Chain Length(Surface Area)Chain->VdWIncreasesSymMolecular Symmetry(Packing)MPMelting Point(Solidification)Sym->MPIncreasesSym->InsightBPBoiling Point(Volatility)VdW->BPIncreases (Lower Volatility)

Figure 1: Structure-Property relationship flow. Asymmetry decouples the Melting Point from the Boiling Point trends.

Comparative Data Profile

The following data aggregates experimental baselines and interpolated values for the asymmetric target.

Property1,2-DiethoxybenzeneThis compound 1,2-Dibutoxybenzene
Boiling Point (760 mmHg) ~219 °C~245 - 250 °C (Predicted)~286 °C
Vapor Pressure (25°C) ~6.5 Pa~1.5 - 2.5 Pa < 0.8 Pa
Evaporation Rate (nBuAc=1) < 0.01<< 0.01 Negligible
Flash Point (Closed Cup) ~95 °C> 110 °C > 130 °C
Physical State (20°C) Solid/Liquid (MP ~43°C)Liquid (MP < 10°C)*Solid (MP ~45°C)

*Note: The asymmetric ether typically exhibits a "eutectic-like" depression in melting point compared to its symmetrical parents, ensuring liquid handling at room temperature.

Experimental Protocols for Validation

To verify these values in your specific matrix, use the following self-validating protocols.

Thermogravimetric Analysis (TGA) - Volatility Fingerprinting

TGA is the definitive method for comparing non-volatile residue and evaporation profiles.

Objective: Determine the

Workflow Diagram:

TGA_Protocolcluster_DynamicMethod A: Dynamic Scan (Boiling Point Proxy)cluster_IsoMethod B: Isothermal (Evaporation Rate)StartSample Prep10-15mg in Alumina PanPurgeN2 Purge(40 mL/min)Start->PurgeHeat1Ramp 10°C/minto 350°CPurge->Heat1JumpJump to 100°CPurge->JumpCalc1Record Onset Temp(Extrapolated)Heat1->Calc1OutputComparative ReportCalc1->OutputHoldHold 60 minJump->HoldCalc2Calc Slope(% loss/min)Hold->Calc2Calc2->Output

Figure 2: Dual-mode TGA protocol for characterizing volatility.

Step-by-Step Protocol:

  • Calibration: Calibrate TGA using Curie point standards (Alumel/Nickel) to ensure temperature accuracy ±0.5°C.

  • Blank Run: Run an empty alumina pan to subtract buoyancy effects.

  • Loading: Load 15 mg (±0.5 mg) of liquid sample. Crucial: Use a pinhole lid to simulate "restricted evaporation" (Knudsen diffusion) for vapor pressure correlation, or an open pan for bulk evaporation.

  • Dynamic Scan: Ramp 10°C/min from 30°C to 400°C.

    • Metric: Record the temperature at 5% weight loss (

      
      ). A higher 
      
      
      indicates lower volatility.
  • Isothermal Scan: Ramp quickly to 100°C and hold for 120 minutes.

    • Metric: Calculate the slope of the mass loss curve (%/min).

Headspace GC-FID (Vapor Pressure Proxy)

For direct impurity and relative vapor pressure analysis.

  • Preparation: Place 1g of sample in a 20mL headspace vial. Seal immediately.

  • Equilibration: Incubate at 80°C for 45 minutes with agitation.

  • Injection: Inject 1mL of headspace gas.

  • Analysis: Compare Peak Area of the parent ion.

    • Logic: Under identical equilibrium conditions, Peak Area is directly proportional to Vapor Pressure (

      
      ).
      
    • Expectation: Area(Diethyl) > Area(Ethoxy-Butoxy) > Area(Dibutyl).

Implications for Drug Development & Synthesis

Solvent & Reagent Selection

In organic synthesis (e.g., Grignard reactions or transition metal catalysis), this compound offers a higher boiling window than 1,2-diethoxybenzene. This allows reactions to be driven at higher temperatures (up to 240°C) without pressurized vessels, while remaining easier to remove via vacuum distillation than the heavy 1,2-dibutoxybenzene.

Formulation Stability

For topical pharmaceutical formulations or agrochemical delivery:

  • 1,2-Diethoxybenzene may evaporate too quickly, leading to "crusting" of the active ingredient.

  • This compound provides a sustained liquid phase, improving permeation time.

Impurity Management

Synthesis of the asymmetric ether (via sequential alkylation of catechol) often yields trace amounts of the symmetric parents (scrambling).

  • Detection: Use the volatility differences established above. The symmetric impurities will elute distinctly in GC (Diethyl first, Dibutyl last).

  • Purification: Fractional distillation is viable due to the ~30°C boiling point gap between each member of the series.

References

  • NIST Chemistry WebBook. 1,2-Diethoxybenzene Thermochemical Data. National Institute of Standards and Technology.[1] [Link]

  • PubChem. Compound Summary: 1,2-Dimethoxybenzene (Veratrole). National Library of Medicine. [Link]

  • Gabbott, P.Principles and Applications of Thermal Analysis. Blackwell Publishing, 2008. (Standard reference for TGA methodology).
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.